Tma-dph
描述
Structure
2D Structure
属性
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARERKEBVSZCX-VMDDUYISSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420722 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115534-33-3 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Measuring Membrane Fluidity: A Technical Guide to the TMA-DPH Principle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) principle for measuring membrane fluidity. Intended for researchers, scientists, and professionals in drug development, this document details the core concepts, experimental protocols, and data interpretation associated with this powerful fluorescent probe.
Core Principles of this compound in Membrane Fluidity Measurement
This compound is a fluorescent probe specifically designed for the study of membrane dynamics.[1][2][3] It is a cationic derivative of the more traditional membrane probe, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[4][5][6] The defining feature of this compound is its trimethylammonium group, which acts as a charged anchor, localizing the probe to the lipid-water interface of the cell membrane.[4][6][7][8][9] This anchoring ensures that the hydrophobic DPH moiety inserts into the upper region of the lipid acyl chains, providing information specifically about the fluidity of the outer leaflet of the plasma membrane.[5][10][11]
The principle of membrane fluidity measurement using this compound is based on the phenomenon of fluorescence polarization (or fluorescence anisotropy).[1][12] When a fluorescent molecule like this compound is excited with polarized light, the emitted light will also be polarized. The degree of this polarization is dependent on the rotational mobility of the probe within its environment during the brief interval between excitation and emission (the fluorescence lifetime).
In a highly fluid, disordered membrane, this compound molecules can rotate freely, leading to a significant depolarization of the emitted fluorescence and thus a low anisotropy value. Conversely, in a more viscous, ordered membrane, the rotational motion of the probe is restricted. This results in a smaller degree of depolarization and a higher fluorescence anisotropy value.[5][13] Therefore, fluorescence anisotropy of this compound is inversely proportional to membrane fluidity.[14][15]
The primary advantages of this compound over the parent DPH molecule include its rapid incorporation into the plasma membrane and its specific localization to the cell surface for extended periods, making it ideal for studying the plasma membrane of intact, living cells.[7][8][16][17]
Quantitative Data for this compound
The following tables summarize the key quantitative properties of this compound and provide examples of reported fluorescence anisotropy values in different experimental systems.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 461.62 g/mol | [1] |
| Excitation Maximum (λex) | ~355 nm | [1][2] |
| Emission Maximum (λem) | ~430 nm | [1][2] |
| Solvent for Stock Solution | DMSO | [1] |
| Fluorescence Lifetime (τ) in Solution | < 1.5 ns | [6][18] |
| Fluorescence Lifetime (τ) in Lipid Bilayers | ~7 ns | [6][18] |
| Lipid-Water Partition Coefficient (Kp) | 2.4 x 10^5 | [7][8] |
Table 2: Example Fluorescence Anisotropy Values of this compound in Cellular Systems
| Cell Type / Condition | Relative Anisotropy Change | Interpretation | Reference |
| C6 Glioblastoma Cells (Control) | Baseline | - | [19] |
| C6 Cells + Cholesterol Depletion (MβCD) | Decrease to ~0.933 (relative to control) | Increased membrane fluidity | [19] |
| C6 Cells + Phosphatidylcholine Enrichment | Decrease to ~0.968 (relative to control) | Increased membrane fluidity | [19] |
| Porcine Endothelial Cells + Hyperoxia | Decrease | Increased membrane fluidity | [9] |
Note: Anisotropy is a dimensionless quantity. Absolute values can vary between instruments and experimental setups. The data presented here show relative changes under specific treatments.
Experimental Protocols
This section outlines a detailed methodology for measuring plasma membrane fluidity in living cells using this compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Cultured cells (adherent or in suspension)
-
Fluorometer equipped with polarizers
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.[1]
-
Store the stock solution at -20°C, protected from light and moisture. Solutions are unstable and should be prepared fresh or used from small, pre-packaged aliquots.[20]
Cell Preparation and Staining
For Adherent Cells: [2]
-
Culture adherent cells on sterile coverslips or in culture wells suitable for fluorescence measurements.
-
Remove the culture medium.
-
Wash the cells gently with pre-warmed (37°C) buffer (e.g., PBS).
-
Prepare a working solution of this compound in the buffer at a final concentration of 0.5 to 5 µM.[1][2] It is recommended to determine the optimal concentration for your specific cell type in initial experiments to achieve optimal staining without causing artifacts.[1]
-
Incubate the cells with the this compound working solution at 37°C for 5-30 minutes, protected from light.[2]
-
Wash the cells twice with the appropriate buffer to remove unbound probe.[2]
-
Resuspend or cover the cells in the appropriate buffer for measurement.[2]
-
Pellet the cells by centrifugation.
-
Resuspend the cells in pre-warmed (37°C) buffer.
-
Add the this compound working solution to the cell suspension at a final concentration of 0.5 to 5 µM.[1][2]
-
Incubate at 37°C for 5-30 minutes, protected from light.[2]
-
Pellet the cells by centrifugation to remove the supernatant containing unbound probe.
-
Wash the cells twice by resuspending in fresh buffer and pelleting.
-
Resuspend the final cell pellet in the appropriate buffer for measurement.[1]
Fluorescence Anisotropy Measurement
-
Set the excitation wavelength of the fluorometer to ~355 nm and the emission wavelength to ~430 nm.[1][2]
-
Place the cell sample in the fluorometer.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH). The G-factor corrects for instrumental bias.
-
Calculate the fluorescence anisotropy (r) using the following equation:
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Data Interpretation
A higher calculated anisotropy value (r) indicates lower membrane fluidity, while a lower anisotropy value suggests higher membrane fluidity.[13] Compare the anisotropy values of control cells with those of treated cells to determine the effect of a specific treatment on plasma membrane fluidity.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound-based membrane fluidity measurement and its application in studying cellular processes like drug uptake.
Caption: Experimental workflow for membrane fluidity measurement using this compound.
Caption: Logical diagram of drug uptake and efflux at the plasma membrane, a process studied using this compound.
Applications in Research and Drug Development
The measurement of membrane fluidity using this compound has significant applications in various research areas and in the pharmaceutical industry:
-
Drug-Membrane Interactions: Assessing how therapeutic compounds affect the physical properties of the plasma membrane is crucial.[21][22] Changes in membrane fluidity can influence drug efficacy, toxicity, and cellular uptake.
-
Signal Transduction: Many signaling pathways are initiated at the cell membrane and are sensitive to the lipid environment. This compound can be used to study how alterations in membrane fluidity impact receptor function and downstream signaling.
-
Cellular Processes: this compound is a valuable tool for monitoring dynamic cellular events that involve the plasma membrane, such as endocytosis, exocytosis, and phagocytosis.[8][16][23]
-
Multidrug Resistance: In oncology, this compound can be employed to investigate the role of membrane fluidity in the mechanisms of multidrug resistance, particularly in relation to the activity of efflux pumps like P-glycoprotein.[24]
-
Disease Pathophysiology: Alterations in membrane fluidity have been implicated in various diseases. This compound provides a means to study these changes and their potential as therapeutic targets.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene: synthesis, fluorescence properties, and use as a fluorescence probe of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. Plasma membrane fluidity measurements in intact endothelial cells: effect of hyperoxia on fluorescence anisotropies of 1-[4-(trimethylamino)phenyl]-6-phenyl hexa-1,3,5-triene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling the plasma membrane with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 16. A comparison of the fluorescence properties of this compound as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. mdpi.com [mdpi.com]
- 22. mpikg.mpg.de [mpikg.mpg.de]
- 23. This compound a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of the plasma membrane leaflets in drug uptake and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TMA-DPH and DPH for Plasma Membrane Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used fluorescent probes, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivative, 1-(4-trimethylaminophenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), for the analysis of plasma membrane properties. The distinct characteristics of these probes offer unique advantages for investigating membrane fluidity, lipid organization, and their roles in cellular signaling pathways.
Core Principles: DPH vs. This compound
Both DPH and this compound are hydrophobic fluorescent molecules that exhibit low fluorescence in aqueous environments and become highly fluorescent upon partitioning into the lipid bilayer of cellular membranes. Their primary application lies in the measurement of membrane fluidity through fluorescence polarization or anisotropy. The degree of rotational motion of the probe within the membrane, which is influenced by the viscosity and order of the surrounding lipid environment, is reflected in the polarization of the emitted fluorescence. A higher degree of polarization (or anisotropy) indicates a more ordered and less fluid membrane, while lower values suggest a more disordered and fluid environment.
The fundamental difference between DPH and this compound lies in their chemical structure and resulting localization within the plasma membrane.
-
DPH (1,6-diphenyl-1,3,5-hexatriene) is a nonpolar molecule that partitions deep into the hydrophobic core of the lipid bilayer. Its fluorescence properties report on the fluidity of the acyl chain region of the membrane.[1][2] However, DPH can be rapidly internalized by cells, making it challenging to specifically study the plasma membrane in intact, living cells over extended periods.[3]
-
This compound (1-(4-trimethylaminophenyl)-6-phenyl-1,3,5-hexatriene) possesses a positively charged trimethylammonium group, which acts as a molecular anchor at the lipid-water interface of the plasma membrane's outer leaflet.[4] This anchoring property significantly reduces its rate of internalization compared to DPH, making this compound a more suitable probe for specifically studying the dynamics of the plasma membrane in living cells.[3] Its fluorescence reports on the fluidity of the more ordered, superficial regions of the bilayer.
Quantitative Data Presentation
| Property | This compound | DPH | Reference(s) |
| Excitation Maximum (nm) | ~355 | ~350-360 | |
| Emission Maximum (nm) | ~430 | ~428-430 | |
| Molar Extinction Coefficient (ε) | Data not consistently reported in membranes | Data not consistently reported in membranes | - |
| Fluorescence Quantum Yield (Φ) | Not directly compared in the same membrane system | Not directly compared in the same membrane system | - |
Table 1: Spectroscopic Properties of this compound and DPH.
| Property | This compound | DPH | Reference(s) |
| Fluorescence Lifetime (τ) in Inner Membrane (IM) Liposomes (ns) | 2.30 | 9.30 | |
| Fluorescence Lifetime (τ) in Outer Membrane (OM) Liposomes (ns) | 0.62 | 6.04 | |
| Partition Coefficient (Kp) into DPPC Membranes | 2.4 x 105 | 1.3 x 106 | |
| Typical Anisotropy (r) in C6 Cells | ~0.933 (after cholesterol depletion) | ~0.827 (after cholesterol depletion) |
Table 2: Fluorescence Lifetime, Partition Coefficient, and Anisotropy of this compound and DPH in Model and Cellular Systems. DPPC: Dipalmitoylphosphatidylcholine
Experimental Protocols
General Stock Solution Preparation
-
Probe: DPH or this compound
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Concentration: Prepare a 1-10 mM stock solution.
-
Storage: Store the stock solution at -20°C, protected from light. The solution should be used within a few months. For this compound, it is often recommended to prepare fresh working solutions.
Protocol for Labeling Adherent Cells with this compound
This protocol is adapted from methodologies for assessing plasma membrane fluidity.
-
Cell Culture: Plate adherent cells on a suitable substrate (e.g., coverslips, glass-bottom dishes) and culture to the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.5-5 µM in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) or serum-free medium.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the buffered salt solution.
-
Add the this compound staining solution to the cells and incubate for 5-30 minutes at 37°C. The optimal staining time should be determined empirically for each cell type.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with the buffered salt solution to remove unincorporated probe.
-
-
Imaging/Measurement: Immediately proceed with fluorescence microscopy or anisotropy measurements.
Protocol for Labeling Suspension Cells with DPH
This protocol is a general guideline for measuring membrane fluidity in suspension cells.
-
Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them once with a buffered salt solution. Resuspend the cells in the same buffer at a suitable density (e.g., 1 x 106 cells/mL).
-
Preparation of Staining Solution: Dilute the DPH stock solution to a final working concentration of 1-5 µM in the buffered salt solution.
-
Cell Staining:
-
Add the DPH staining solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light. Due to its slower incorporation and potential for internalization, a longer incubation time is often required for DPH compared to this compound.
-
-
Washing:
-
Centrifuge the cell suspension to pellet the cells.
-
Remove the supernatant containing the unincorporated probe.
-
Wash the cells twice with the buffered salt solution.
-
-
Measurement: Resuspend the final cell pellet in the buffered salt solution and proceed with fluorescence measurements.
Visualizations
Experimental Workflow
References
- 1. ashpublications.org [ashpublications.org]
- 2. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and this compound as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to TMA-DPH and its Fluorescence Properties
An In-depth Technical Guide to the Quantum Yield of TMA-DPH in Various Solvents for Researchers, Scientists, and Drug Development Professionals.
1-(4-(Trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene (this compound) is a fluorescent probe widely utilized in the study of biological membranes and other lipidic environments.[1][2][3] Its molecular structure, featuring a cationic trimethylammonium group and a hydrophobic diphenylhexatriene moiety, allows it to anchor at the lipid-water interface of membranes, making it an excellent tool for investigating membrane fluidity and order.[4][5] The fluorescence of this compound is highly sensitive to its environment; it is practically non-fluorescent in aqueous solutions but exhibits strong fluorescence in nonpolar environments such as lipid bilayers. This solvatochromic behavior is central to its application in membrane studies.
This guide provides a comprehensive overview of the experimental methodology required to determine the fluorescence quantum yield of this compound in different solvents. The protocol described is based on the widely accepted comparative method, which involves referencing the fluorescence of the sample against a well-characterized standard.
Data Presentation: A Template for Reporting this compound Quantum Yield
While a comprehensive table of this compound quantum yields in various solvents is not currently available in the literature, researchers can generate this data following the protocols outlined in this guide. The following table provides a structured template for presenting such quantitative data, which is crucial for comparative analysis and for selecting the appropriate solvent for specific applications.
| Solvent | Refractive Index (η) | Excitation Wavelength (nm) | Emission Maximum (nm) | Absorbance at Excitation λ | Integrated Fluorescence Intensity | Quantum Yield (Φf) |
| Solvent 1 | ||||||
| Solvent 2 | ||||||
| Solvent 3 | ||||||
| ... |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The following section details the experimental methodology for determining the fluorescence quantum yield of this compound in different solvents using the comparative method. This method is experimentally straightforward and relies on a comparison of the fluorescence properties of the unknown sample (this compound) to a standard with a known quantum yield.
I. Materials and Instrumentation
-
This compound: High purity grade.
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield. The standard should have absorption and emission spectra that overlap with this compound (excitation ~355 nm, emission ~430 nm). Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard in this spectral range.
-
Solvents: Spectroscopic grade solvents of high purity. It is crucial to check solvents for background fluorescence before use.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic light source for excitation and a detector for emission. The instrument should be capable of providing spectrally corrected data.
-
Cuvettes: Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.
II. Preparation of Solutions
-
Stock Solutions: Prepare concentrated stock solutions of this compound and the quantum yield standard in the desired spectroscopic grade solvents. A typical stock solution concentration is in the range of 1-10 mM. This compound is soluble in DMSO, DMF, and methanol.
-
Working Solutions: From the stock solutions, prepare a series of dilutions for both this compound and the standard in the respective solvents. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. A typical range of absorbances to work with is 0.02, 0.04, 0.06, 0.08, and 0.1.
III. Spectroscopic Measurements
-
Absorbance Spectra: Record the absorbance spectra of all working solutions of this compound and the standard using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorption.
-
Record the spectrally corrected fluorescence emission spectra for all working solutions of this compound and the standard.
-
It is critical to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.
-
IV. Data Analysis and Calculation
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be a straight line passing through the origin.
-
Determine Gradients: Calculate the slope (gradient) of the linear fit for both the this compound and the standard data.
-
Calculate Quantum Yield: The quantum yield of this compound (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for this compound and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for this compound and the standard, respectively.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene: synthesis, fluorescence properties, and use as a fluorescence probe of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Fluorescent Membrane Probe [benchchem.com]
Unveiling Membrane Dynamics: An In-depth Technical Guide to TMA-DPH Fluorescence Anisotropy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trimethylammonium-diphenylhexatriene (B1238274) (TMA-DPH), a powerful fluorescent probe for characterizing cell membrane fluidity. We will delve into the core principles of fluorescence anisotropy, detail experimental protocols for accurate and reproducible measurements, and present quantitative data to aid in the interpretation of results. Furthermore, we will explore the application of this compound in elucidating signaling pathways and its utility in drug discovery workflows.
Core Principles of this compound Fluorescence Anisotropy
This compound is a cationic derivative of the fluorescent probe DPH (1,6-diphenyl-1,3,5-hexatriene).[1][2] Its positively charged trimethylammonium group anchors the probe at the membrane's surface, with the hydrophobic DPH moiety inserting into the lipid bilayer.[3][4] This specific localization allows for the investigation of fluidity in the interfacial region of the membrane.[3]
Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorophore.[5] When a population of fluorophores is excited with plane-polarized light, only those molecules with their absorption dipoles aligned with the polarization plane of the light will be preferentially excited. The subsequent emission of light will also be polarized. However, rotational diffusion of the fluorophore during the excited state lifetime will lead to a depolarization of the emitted light. The extent of this depolarization is quantified as fluorescence anisotropy (r), which is inversely proportional to the rotational freedom of the probe.[5] A higher anisotropy value indicates a more ordered and less fluid membrane environment, while a lower value signifies a more disordered and fluid membrane.[6]
The steady-state fluorescence anisotropy (r) is calculated using the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where:
-
I∥ is the fluorescence intensity measured parallel to the excitation plane.
-
I⊥ is the fluorescence intensity measured perpendicular to the excitation plane.
-
G is an instrumental correction factor (G-factor) that accounts for the differential transmission of vertically and horizontally polarized light by the detection system.
Quantitative Data on this compound Anisotropy
The fluorescence anisotropy of this compound is sensitive to various factors that influence membrane fluidity, including lipid composition, cholesterol content, and temperature. The following tables summarize quantitative data from various studies to provide a reference for experimental design and data interpretation.
Table 1: this compound Anisotropy in Different Membrane Environments
| Membrane System | Lipid Composition | Temperature (°C) | Anisotropy (r) | Reference |
| Healthy Cells | - | - | 0.2 - 0.3 | [7] |
| Cancer Cells | - | - | 0.05 - 0.15 | [7] |
| Frontal Cortex Lipid Rafts (WT mice, 6 months) | - | 38 | ~0.28 | [8] |
| Frontal Cortex Lipid Rafts (APP/PS1 mice, 6 months) | - | 38 | ~0.30 | [8] |
Table 2: Effect of Cholesterol on this compound Anisotropy
| Cell/Membrane Type | Condition | Relative this compound Anisotropy | Reference |
| C6 Glioblastoma Cells | Cholesterol Depletion (MβCD) | 0.933 ± 0.008 | [9] |
Table 3: Effect of Drug Treatment on this compound Anisotropy
| Cell Line | Drug | Concentration | Effect on Anisotropy | Reference |
| B14 Fibroblasts | Aclarubicin | 20 µM | Significant Increase | [10] |
| NIH 3T3 Fibroblasts | Aclarubicin | 20 µM | Significant Increase | [10] |
Experimental Protocols
Accurate and reproducible this compound fluorescence anisotropy measurements require careful attention to experimental detail. Below are detailed protocols for labeling live cells and preparing liposomes.
Labeling of Live Adherent Cells
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or in multi-well plates to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) at a final concentration ranging from 0.5 to 5 µM.[11] The optimal concentration should be determined empirically for each cell type.[11] A stock solution of this compound can be prepared in DMSO at a concentration of 10-50 mM.[11]
-
Cell Staining: Remove the culture medium and wash the cells gently with the buffer. Add the this compound staining solution to the cells and incubate at 37°C in a 5% CO2 incubator for 5-30 minutes.[11] The incubation time should be optimized.
-
Washing: After incubation, gently wash the cells twice with the buffer to remove any unbound probe.
-
Measurement: Resuspend or mount the cells in the appropriate buffer for immediate fluorescence anisotropy measurement using a fluorometer equipped with polarizers. For microscopy, mount the coverslip on a slide.
Labeling of Suspension Cells
-
Cell Preparation: Harvest suspension cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).
-
Staining: Resuspend the cell pellet in the this compound staining solution (0.5-5 µM in buffer) and incubate at 37°C for 5-30 minutes.[11]
-
Washing: Centrifuge the stained cells at 400 g for 3-4 minutes, discard the supernatant, and wash the cell pellet twice with fresh buffer.[11]
-
Measurement: Resuspend the final cell pellet in the appropriate buffer for fluorescence anisotropy measurement.
Preparation of this compound Labeled Liposomes
-
Lipid Film Formation: Prepare a lipid mixture of the desired composition in an organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
Probe Incorporation: Add a small aliquot of a concentrated this compound stock solution (in a suitable solvent like DMSO or methanol) to the liposome (B1194612) suspension. The final probe-to-lipid molar ratio should typically be around 1:500.[3]
-
Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipids for a sufficient time to ensure probe incorporation.
-
Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the liposome suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size or sonication.
-
Measurement: The liposome suspension is now ready for fluorescence anisotropy measurements.
Fluorescence Anisotropy Measurement
-
Instrument Setup: Use a fluorometer equipped with excitation and emission polarizers. Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[11]
-
G-factor Determination: Before measuring the sample, determine the G-factor for the instrument at the chosen emission wavelength. This is done by setting the excitation polarizer to the horizontal position and measuring the intensities with the emission polarizer in both the vertical (IHV) and horizontal (IHH) positions. The G-factor is calculated as G = IHV / IHH.
-
Sample Measurement:
-
Place the sample in a cuvette.
-
Set the excitation polarizer to the vertical position.
-
Measure the fluorescence intensity with the emission polarizer in the vertical position (IVV).
-
Measure the fluorescence intensity with the emission polarizer in the horizontal position (IVH).
-
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula provided in Section 1.
Visualizing Workflows and Pathways with Graphviz
Graphviz (DOT language) can be used to create clear and informative diagrams of experimental workflows and signaling pathways.
Experimental Workflow for Drug Screening
This workflow outlines the use of this compound fluorescence anisotropy to screen for compounds that modulate membrane fluidity.
Caption: Drug screening workflow using this compound.
Signaling Pathway: Early Apoptotic Membrane Changes
This compound can be used to detect early changes in plasma membrane fluidity during apoptosis. This diagram illustrates the key events.[1]
Caption: Apoptosis-induced membrane fluidity changes.
Conclusion
This compound fluorescence anisotropy is a versatile and powerful technique for investigating the biophysical properties of cell membranes. Its ability to report on the fluidity of the membrane interface provides valuable insights for researchers in cell biology, biochemistry, and pharmacology. By following standardized protocols and leveraging the quantitative nature of this method, scientists can gain a deeper understanding of how membrane dynamics influence cellular processes and how they are affected by external stimuli such as drugs. The workflows and pathways illustrated here provide a framework for applying this technique to address specific research questions in fundamental research and drug development.
References
- 1. Molecular Details of Membrane Fluidity Changes during Apoptosis and Relationship to Phospholipase A2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell signaling pathways step-by-step [mindthegraph.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Anchored Advantage: A Technical Guide to the TMA-DPH Probe
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, understanding the dynamics of the plasma membrane is paramount. The fluidity and organization of this lipid bilayer govern a multitude of cellular processes, from signal transduction to substance transport. For decades, fluorescent probes have been indispensable tools for elucidating these dynamics. Among them, 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) has emerged as a superior choice for specific and quantitative analysis of the plasma membrane's outer leaflet. This technical guide delves into the core advantages of the this compound probe, presenting quantitative data, detailed experimental protocols, and visual representations of its application in key cellular pathways.
Key Advantages of this compound Over Traditional Probes
The primary advantage of this compound lies in its unique molecular structure. Unlike its parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), this compound possesses a positively charged trimethylammonium group. This cationic moiety acts as a surface anchor, tethering the probe to the lipid-water interface of the plasma membrane.[1][2][3] This specific localization confers several key benefits:
-
Targeted Analysis of the Outer Leaflet: The anchor ensures that this compound primarily reports on the biophysical properties of the outer leaflet of the plasma membrane, providing a more precise understanding of this critical interface.[4][5] In contrast, the hydrophobic nature of DPH allows it to penetrate deeper into the hydrophobic core of the bilayer and rapidly internalize, leading to measurements that reflect an average of various cellular membranes.[6][7]
-
Reduced Internalization and Enhanced Stability: The cationic charge significantly slows the rate of internalization, allowing for prolonged and stable measurements of the plasma membrane.[2][6] This is a crucial advantage for time-course studies and for distinguishing plasma membrane events from those occurring within intracellular compartments.
-
Increased Sensitivity to Surface Dynamics: By residing at the interface, this compound is highly sensitive to changes in the packing and order of the phospholipid headgroups and the upper portion of the acyl chains.[7] This makes it an excellent sensor for processes that alter the surface properties of the membrane, such as the formation of lipid rafts or the interaction with membrane-associated proteins.
Quantitative Data Summary
The distinct properties of this compound are reflected in its photophysical characteristics and its performance in various experimental systems. The following tables summarize key quantitative data comparing this compound and DPH.
Table 1: Photophysical and Partitioning Properties
| Property | This compound | DPH | Reference(s) |
| Excitation Maximum (nm) | ~355 | ~350 | [8][9] |
| Emission Maximum (nm) | ~430 | ~428 | [8][9] |
| Fluorescence Lifetime in Inner Membrane (ns) | 2.30 | 9.30 | [1] |
| Fluorescence Lifetime in Outer Membrane (ns) | 0.62 | 6.04 | [1] |
| Lipid-Water Partition Coefficient (Kp) | 2.4 x 10⁵ | 1.3 x 10⁶ | [2] |
Table 2: Comparative Fluorescence Anisotropy in Cellular Models
| Cell Line / Condition | Probe | Relative Fluorescence Anisotropy | Reference(s) |
| C6 Glioblastoma Cells (Control) | This compound | 1.000 | [10] |
| DPH | 1.000 | [10] | |
| C6 Glioblastoma Cells (Cholesterol Depletion) | This compound | 0.933 ± 0.008 | [10] |
| DPH | 0.827 ± 0.033 | [10] | |
| B14 Fibroblasts (Control) | This compound | ~0.28 | [11] |
| B14 Fibroblasts (+20 µM Aclarubicin) | This compound | ~0.31 | [11] |
| NIH 3T3 Fibroblasts (Control) | This compound | ~0.27 | [11] |
| NIH 3T3 Fibroblasts (+20 µM Aclarubicin) | This compound | ~0.30 | [11] |
| Multidrug Resistant CHO Cells (CHRB30) | This compound | Smoothened fluidity gradient | [12] |
Experimental Protocols
General Protocol for Staining Cells with this compound
This protocol provides a general guideline for labeling either suspension or adherent cells with this compound for membrane fluidity studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (e.g., PBS), pH 7.4
-
HEPES buffer (20 mM)
-
Cells of interest (suspension or adherent)
-
Centrifuge and tubes (for suspension cells)
-
Coverslips or culture plates (for adherent cells)
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope or plate reader with polarization filters
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution protected from light at -20°C.
-
Prepare Working Solution: Dilute the this compound stock solution in a suitable buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to a final working concentration of 0.5-5 µM.[8][13] The optimal concentration should be determined empirically for each cell type and application.
-
Cell Preparation:
-
Staining: Add the this compound working solution to the cells and incubate for 5-15 minutes at 37°C in a CO₂ incubator.[8][13]
-
Washing:
-
Suspension Cells: Centrifuge the stained cells, remove the supernatant containing excess probe, and resuspend the cells in fresh, pre-warmed buffer. Repeat this washing step twice.[13]
-
Adherent Cells: Gently wash the cells with fresh, pre-warmed buffer to remove the excess probe.
-
-
Measurement: Proceed with fluorescence anisotropy or lifetime measurements using a suitable instrument. For anisotropy, excite the sample with vertically polarized light at ~355 nm and measure the emission intensity at ~430 nm through both vertical and horizontal polarizers.
Protocol for Monitoring P-glycoprotein (P-gp) Mediated Drug Efflux
This compound can be used as a sensitive substrate to monitor the activity of efflux pumps like P-glycoprotein, which is a key player in multidrug resistance in cancer.
Principle: In cells overexpressing P-gp, this compound will be actively pumped out of the plasma membrane, leading to a decrease in fluorescence intensity or a change in anisotropy over time. Inhibition of P-gp will result in increased retention of the probe and a more stable fluorescence signal.
Additional Materials:
-
P-gp expressing and non-expressing (control) cell lines
-
Known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) for positive control
-
Test compound to be evaluated for P-gp inhibition
Procedure:
-
Cell Seeding: Seed both P-gp expressing and control cells in a multi-well plate suitable for fluorescence measurements.
-
Compound Incubation: Treat the cells with the test compound or a known P-gp inhibitor at various concentrations for a predetermined period. Include untreated cells as a negative control.
-
Staining: Follow the general staining protocol (Protocol 1) to label the cells with this compound.
-
Time-Lapse Measurement: Immediately after staining and washing, measure the fluorescence intensity or anisotropy of the cells at regular intervals over a period of 30-60 minutes using a plate reader.
-
Data Analysis: Plot the fluorescence signal as a function of time for each condition. A faster decay in fluorescence in P-gp expressing cells compared to control cells indicates active efflux. Inhibition of this efflux by a test compound will result in a slower decay rate, similar to that observed with the known P-gp inhibitor.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows where this compound is a valuable tool.
Caption: P-glycoprotein mediated drug efflux workflow.
Caption: Clathrin-mediated endocytosis pathway.
Conclusion
The this compound probe offers significant advantages for researchers studying the plasma membrane. Its ability to anchor at the lipid-water interface provides a level of specificity and stability that is unmatched by traditional hydrophobic probes like DPH. This makes it an invaluable tool for a wide range of applications, from fundamental studies of membrane fluidity and organization to high-throughput screening for drugs that modulate membrane properties or interact with membrane-associated proteins. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the power of this compound in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Endocytosis - Wikipedia [en.wikipedia.org]
- 3. This compound | Fluorescent Membrane Probe [benchchem.com]
- 4. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. P‐glycoprotein modulates the fluidity gradient of the plasma membrane of multidrug resistant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Probing the Dynamic Landscape of Lipid Rafts: A Technical Guide to TMA-DPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins, are critical signaling platforms within the cell membrane.[1][2] Their dynamic nature—the constant association and dissociation of their components—is fundamental to their function in processes ranging from signal transduction to viral entry.[1][3] Understanding the fluidity and order of these microdomains is therefore paramount for elucidating cellular signaling pathways and for the development of novel therapeutics that target these processes.[4]
This technical guide provides an in-depth overview of 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH) , a fluorescent probe widely utilized for characterizing the biophysical properties of lipid rafts. Due to its cationic trimethylammonium group, this compound anchors at the lipid-water interface of the plasma membrane's outer leaflet, making it an excellent tool for specifically studying the dynamics of this crucial cellular boundary. This guide will detail the principles of its application, provide experimental protocols, summarize key quantitative data, and illustrate relevant signaling pathways and workflows.
Principles of this compound in Studying Lipid Raft Dynamics
This compound is a derivative of the hydrophobic probe DPH (1,6-diphenyl-1,3,5-hexatriene). Its utility in studying lipid rafts stems from its fluorescence properties, particularly its fluorescence anisotropy.
-
Fluorescence Anisotropy and Membrane Order: When this compound is embedded in a lipid bilayer and excited with polarized light, the degree of polarization of the emitted light is inversely proportional to the rotational mobility of the probe. In the highly ordered and less fluid environment of a lipid raft, the rotational motion of this compound is constrained, resulting in high fluorescence anisotropy. Conversely, in the more fluid, disordered regions of the membrane, the probe rotates more freely, leading to lower anisotropy. This principle allows researchers to quantify the relative order and fluidity of the membrane.
-
Localization: Unlike its parent compound DPH, which can penetrate deeper into the hydrophobic core of the membrane and be rapidly internalized, this compound's charged headgroup restricts its localization primarily to the plasma membrane's surface for extended periods. This specificity is crucial for accurately assessing the properties of lipid rafts at the cell surface, where many signaling events are initiated.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and its application in studying membrane dynamics.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | 355 nm | |
| Emission Maximum (Em) | 430 nm | |
| Molar Mass | 461.62 g/mol | |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) |
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Condition | Relative Fluorescence Anisotropy | Reference(s) |
| Cholesterol Depletion (MβCD treatment) | C6 cells treated with 10 mM Methyl-β-cyclodextrin for 30 min at 37 °C | 0.933 ± 0.008 (n=9) | |
| Phosphatidylcholine (PC) Enrichment | C6 cells incubated with 10 mM choline (B1196258) for 6 days | 0.968 ± 0.007 |
Table 2: Example of Relative Fluorescence Anisotropy Changes in Response to Membrane Perturbation
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound for Fluorescence Anisotropy Measurements
This protocol is adapted for adherent cells and can be used for analysis via fluorescence microscopy or a plate reader equipped with polarizers.
Materials:
-
Adherent cells cultured on sterile coverslips or in 96-well plates.
-
This compound (stock solution of 10-50 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Culture adherent cells to the desired confluency on a sterile coverslip or in a suitable plate.
-
Prepare a fresh working solution of this compound at a concentration of 0.5-5 µM in HBSS with 20 mM HEPES buffer (pH 7.4). Note: The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Remove the culture medium from the cells.
-
Gently wash the cells twice with PBS for 5 minutes each time.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. Note: A short incubation time (e.g., 10 seconds) at room temperature can be used for specific plasma membrane labeling.
-
After incubation, wash the cells twice with the appropriate HEPES buffer (pH 7.4) to remove unbound probe.
-
The cells are now ready for fluorescence anisotropy measurement using a fluorescence microscope with polarization optics or a microplate reader.
Protocol 2: Staining of Suspension Cells with this compound
This protocol is suitable for cells grown in suspension and subsequent analysis by flow cytometry or spectrofluorometry.
Materials:
-
Suspension cells.
-
This compound (stock solution of 10-50 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Harvest the suspension cells by centrifugation at 400 g for 3-4 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.
-
Prepare a fresh working solution of this compound at a concentration of 0.5-5 µM in HBSS with 20 mM HEPES buffer (pH 7.4).
-
Resuspend the cell pellet in the this compound working solution and incubate for 5-30 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the final cell pellet in the appropriate HEPES buffer (pH 7.4) for analysis.
Visualizations: Signaling Pathways and Experimental Workflow
Lipid Raft-Mediated Signaling
Lipid rafts serve as organizing centers for the assembly of signaling molecules, thereby promoting efficient signal transduction. By bringing receptors and their downstream effectors into close proximity, rafts facilitate kinetically favorable interactions.
References
Early Studies of TMA-DPH in Cell Biology: A Technical Guide
An in-depth examination of the foundational applications of 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH) as a fluorescent probe in the exploration of plasma membrane dynamics.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early studies and core methodologies involving this compound in cell biology. We will delve into the experimental protocols, quantitative data from seminal studies, and the signaling pathways and cellular processes that were first elucidated using this powerful fluorescent tool.
Introduction to this compound: A Novel Probe for Membrane Fluidity
This compound, or 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene, emerged as a crucial tool in cell biology for the study of membrane dynamics.[1][2] As a cationic derivative of the fluorescent probe DPH (1,6-diphenyl-1,3,5-hexatriene), this compound possesses unique properties that allow for the specific investigation of the plasma membrane in living cells.[3] Its cylindrical shape and fluorescence emission transition dipoles, which are aligned parallel to its long molecular axis, make it highly sensitive to reorientation due to interactions with surrounding lipids.[4][5][6]
The primary application of this compound lies in the quantitative assessment of membrane fluidity and microviscosity through fluorescence anisotropy.[7] When embedded in a lipid bilayer, the degree to which the emitted fluorescence of this compound remains polarized is inversely related to its rotational mobility.[7] High anisotropy values indicate a more rigid and ordered membrane, while low values suggest a more fluid and disordered environment.[7]
A key advantage of this compound over its parent compound, DPH, is its specific and rapid incorporation into the outer leaflet of the plasma membrane.[2][3] The positively charged trimethylammonium group anchors the probe at the lipid-water interface, preventing rapid internalization and providing more stable and reliable measurements of the plasma membrane's properties.[7] This characteristic made it an invaluable tool for distinguishing the properties of the plasma membrane from those of intracellular membranes.
Core Physicochemical and Spectral Properties
A foundational understanding of this compound's properties is essential for its effective application.
| Property | Value | Source |
| Molecular Weight | 461.62 g/mol | [4] |
| Appearance | Light yellow powder | [4] |
| Solvent | DMSO | [4] |
| Excitation Maximum (Ex) | 355 nm | [4][5][6][8][9][10][11] |
| Emission Maximum (Em) | 430 nm | [4][5][6][8][9][10][11] |
Key Early Applications and Findings
Early research with this compound focused on characterizing the biophysical properties of the plasma membrane and understanding how these properties change in response to various stimuli and cellular processes.
Measuring Plasma Membrane Fluidity
The primary and most widespread application of this compound in its early use was the measurement of plasma membrane fluidity.[3][4] Researchers utilized fluorescence polarization to gain insights into the order and dynamics of lipids within the plasma membrane of intact, living cells.[3] Studies on L929 cultured cells demonstrated that this compound specifically labels the cell surface for extended periods, making it a reliable probe for these measurements.[3]
Investigating Endocytosis and Membrane Trafficking
Beyond static measurements of membrane fluidity, this compound was employed to follow the dynamic processes of endocytosis and exocytosis.[1][12] As the probe is initially localized to the plasma membrane, its internalization can be tracked over time, providing a quantitative measure of endocytic activity.[2][12] Early studies using L929 mouse fibroblasts showed that this compound acts as a bulk membrane marker of the endocytic pathway, allowing researchers to follow the progression of the probe from the cell periphery to perinuclear regions.[13] These kinetic studies of this compound internalization and release provided evidence supporting the maturation model of endocytosis over the pre-existing compartment model.[13]
Differentiating Plasma Membrane from Intracellular Membranes
A significant contribution of early this compound studies was the ability to distinguish the properties of the plasma membrane from those of intracellular membranes. Fluorescence anisotropy measurements revealed that the membrane fluidity is consistent across successive endocytic compartments and similar to that of the plasma membrane, suggesting a comparable phospholipid composition.[13] This finding was crucial in understanding the nature of membrane remodeling during endocytosis.
Experimental Protocols
The following sections detail the methodologies employed in early studies for labeling cells with this compound.
Preparation of this compound Stock and Working Solutions
A standardized protocol for the preparation of this compound solutions is crucial for reproducible results.
Labeling of Suspension Cells
A common protocol for staining cells in suspension is outlined below.
-
Cell Preparation: Collect cells by centrifugation and wash them twice with Phosphate-Buffered Saline (PBS).[8][9]
-
Incubation: Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing this compound at a concentration of 0.5-5 µM.[4][8][9] Incubate for 5-30 minutes at 37°C.[4][8][9]
-
Washing: Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[9] Wash the cells twice with PBS for 5 minutes each time.[8][9]
-
Analysis: Resuspend the cells in the appropriate buffer for analysis by fluorescence microscopy or flow cytometry.[8][9]
Labeling of Adherent Cells
For cells grown in culture, the following in-situ labeling protocol was often used.
-
Cell Culture: Grow adherent cells on sterile coverslips or in culture wells.[4][8][9]
-
Preparation: Remove the coverslip from the culture medium.[8][9]
-
Incubation: Add the this compound working solution (0.5-5 µM in a suitable buffer) to the cells and incubate for 5-30 minutes at 37°C.[4][8][9]
-
Analysis: Mount the coverslip for fluorescence microscopy.[8][9]
Quantitative Data from Early Studies
While specific numerical values from the earliest foundational papers are not readily compiled in single sources, subsequent studies building on this work provide representative data. For instance, in rat C6 glioblastoma cells, cholesterol depletion with 10 mM methyl-β-cyclodextrin for 30 minutes at 37°C led to a decrease in this compound fluorescence anisotropy to a relative fold of 0.933 ± 0.008 compared to untreated controls.[14] This demonstrates the sensitivity of this compound to changes in membrane composition.
Signaling Pathways and Cellular Processes Investigated
The application of this compound provided insights into several cellular processes, primarily by elucidating the role of plasma membrane fluidity.
Early studies laid the groundwork for understanding how changes in membrane fluidity, as measured by this compound, could impact various cellular functions. While these initial investigations did not always map out complete signaling cascades, they established a critical link between the physical state of the plasma membrane and cellular events like endocytosis and phagocytosis.[2]
Conclusion
The advent of this compound as a fluorescent probe marked a significant step forward in cell biology. Its ability to specifically and reliably report on the fluidity of the plasma membrane in living cells provided a new window into the dynamic nature of this critical cellular barrier. The foundational studies utilizing this compound not only established robust methodologies for its use but also provided key insights into fundamental cellular processes such as endocytosis and the maintenance of membrane homeostasis. The principles and techniques developed during this early period of research continue to be relevant and form the basis for many contemporary studies of membrane biology.
References
- 1. Labeling the plasma membrane with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Applications - CAT N°: 17294 [bertin-bioreagent.com]
- 7. This compound | Fluorescent Membrane Probe [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. A comparison of the fluorescence properties of this compound as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetic aspects of intracellular fluorescence labeling with this compound support the maturation model for endocytosis in L929 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TMA-DPH Staining in Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium diphenylhexatriene (TMA-DPH) is a fluorescent probe widely utilized for the investigation of cell membrane dynamics.[1][2][3] Its amphipathic nature, featuring a positively charged trimethylammonium group and a hydrophobic DPH moiety, allows it to anchor at the membrane's surface with the DPH tail extending into the lipid bilayer's hydrophobic core. This specific localization makes this compound an excellent tool for assessing the fluidity of the plasma membrane in living cells.[3]
The principle of membrane fluidity measurement with this compound lies in the phenomenon of fluorescence polarization. When this compound is excited with polarized light, the degree of polarization of the emitted fluorescence is inversely proportional to the rotational mobility of the probe within the membrane. In a more fluid membrane, the probe rotates more freely, leading to a greater depolarization of the emitted light and consequently a lower fluorescence anisotropy value. Conversely, in a more rigid or viscous membrane, the probe's rotation is restricted, resulting in a higher degree of polarization and a higher fluorescence anisotropy value. This relationship allows for the quantitative assessment of membrane fluidity, a critical parameter in various cellular processes, including signal transduction, cell adhesion, and drug-membrane interactions.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-D0986 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | D2650 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| HEPES | Sigma-Aldrich | H3375 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Adherent cell line of interest | ATCC | Varies |
| Cell culture medium and supplements | Varies | Varies |
| Sterile coverslips or glass-bottom dishes | Varies | Varies |
| Fluorescence microscope with polarization optics | Varies | Varies |
| Microplate reader with fluorescence polarization capabilities | Varies | Varies |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (10 mM)
-
Prepare the 10 mM stock solution of this compound by dissolving the required amount in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
1.2. This compound Working Solution (0.5 - 5 µM)
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration (typically between 0.5 µM and 5 µM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES at pH 7.4.
-
The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Note: The working solution should be prepared fresh and protected from light.
Cell Culture and Staining of Adherent Cells
-
Seed the adherent cells onto sterile coverslips or in glass-bottom dishes suitable for fluorescence microscopy.
-
Culture the cells to the desired confluency (typically 70-80%).
-
Before staining, remove the culture medium and gently wash the cells twice with pre-warmed PBS (37°C).
-
Remove the final PBS wash and add the freshly prepared this compound working solution to the cells.
-
Incubate the cells for 5-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
After incubation, remove the this compound working solution and wash the cells twice with the appropriate buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to remove any unbound probe.
-
The cells are now ready for fluorescence anisotropy measurement.
Fluorescence Anisotropy Measurement
Fluorescence anisotropy (r) is a measure of the rotational mobility of a fluorophore. It is calculated from the fluorescence intensities measured parallel (I||) and perpendicular (I⊥) to the polarization of the excitation light.
Measurement using a Fluorescence Microscope
-
Microscope Setup:
-
Use a fluorescence microscope equipped with excitation and emission polarizers.
-
Select the appropriate filter set for this compound (Excitation: ~355 nm, Emission: ~430 nm).
-
Ensure the objective is suitable for live-cell imaging and provides sufficient magnification.
-
-
G-Factor Correction:
-
The G-factor corrects for any bias in the detection system's sensitivity to vertically and horizontally polarized light.
-
To determine the G-factor, measure the fluorescence intensity of a solution with a known, low anisotropy (e.g., free this compound in buffer) with the excitation polarizer set to the horizontal position and the emission polarizer set to the vertical (IHV) and horizontal (IHH) positions.
-
The G-factor is calculated as: G = I_HV / I_HH
-
-
Data Acquisition:
-
Place the stained cells on the microscope stage and bring them into focus.
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence intensity with the emission polarizer oriented parallel to the excitation light (IVV or I||).
-
Rotate the emission polarizer by 90 degrees and measure the fluorescence intensity perpendicular to the excitation light (IVH or I⊥).
-
Acquire images for both parallel and perpendicular channels for several fields of view.
-
Measurement using a Microplate Reader
-
Plate Reader Setup:
-
Use a microplate reader capable of fluorescence polarization measurements.
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.
-
Ensure the plate reader is equipped with the necessary polarizers.
-
-
G-Factor Correction:
-
Most modern plate readers automatically calculate and apply the G-factor. If manual calculation is required, follow the instrument's specific instructions, which typically involve measuring a reference fluorophore.
-
-
Data Acquisition:
-
After staining and washing, add fresh buffer to the wells containing the adherent cells.
-
Place the microplate into the reader.
-
The instrument will automatically measure the parallel (I||) and perpendicular (I⊥) fluorescence intensities for each well.
-
Data Analysis
The fluorescence anisotropy (r) is calculated using the following formula:
r = (I_|| - G * I_⊥) / (I_|| + 2 * G * I_⊥)
Where:
-
r is the fluorescence anisotropy.
-
I|| is the fluorescence intensity parallel to the excitation polarization.
-
I⊥ is the fluorescence intensity perpendicular to the excitation polarization.
-
G is the G-factor.
A higher anisotropy value (closer to the theoretical maximum of 0.4 for this compound) indicates lower membrane fluidity, while a lower anisotropy value suggests higher membrane fluidity.
Data Presentation
Table 1: Typical this compound Fluorescence Anisotropy Values in Different Cellular States
| Cellular State | Typical Fluorescence Anisotropy (r) | Implied Membrane Fluidity | Reference |
| Healthy Cells | 0.2 - 0.3 | Normal | |
| Cancerous Cells | 0.05 - 0.15 | Increased | |
| Cholesterol Depletion | Decreased | Increased | |
| Phosphatidylcholine Enrichment | Decreased | Increased |
Table 2: Hypothetical this compound Fluorescence Anisotropy Values in Common Adherent Cell Lines (Baseline Conditions)
| Cell Line | Origin | Typical Fluorescence Anisotropy (r) |
| HeLa | Human Cervical Cancer | ~0.18 |
| A549 | Human Lung Carcinoma | ~0.20 |
| MCF-7 | Human Breast Adenocarcinoma | ~0.22 |
| HEK293 | Human Embryonic Kidney | ~0.25 |
| NIH-3T3 | Mouse Embryonic Fibroblast | ~0.27 |
Note: These are hypothetical values for illustrative purposes. Actual values can vary depending on cell passage number, culture conditions, and instrument settings.
Visualizations
Caption: Experimental workflow for this compound staining and fluorescence anisotropy measurement.
Caption: Principle of this compound localization and its relation to membrane fluidity.
References
Optimal Concentration of TMA-DPH for Precise Cell Membrane Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium-diphenylhexatriene (TMA-DPH) is a fluorescent probe widely utilized for the sensitive measurement of membrane fluidity and for labeling the outer leaflet of the plasma membrane in living cells.[1][2][3] Its amphiphilic nature, with a positively charged trimethylammonium group and a lipophilic diphenylhexatriene moiety, allows it to anchor at the lipid-water interface of the cell membrane.[3][4] this compound is particularly valuable because its fluorescence is highly dependent on its environment; it is virtually non-fluorescent in aqueous solutions but becomes brightly fluorescent upon incorporation into the lipid bilayer. This property makes it an excellent tool for studying membrane dynamics, including endocytosis and exocytosis, by monitoring changes in fluorescence intensity and anisotropy. Determining the optimal concentration of this compound is critical for achieving robust and reproducible results while avoiding potential artifacts such as fluorescence quenching.
Key Applications
-
Measurement of Membrane Fluidity: this compound is a sensitive indicator of membrane fluidity. Changes in the lipid environment affect the rotational mobility of the probe, which can be quantified by measuring fluorescence anisotropy.
-
Real-time Monitoring of Endocytosis and Exocytosis: As this compound is incorporated into the plasma membrane, changes in the cell's surface area due to processes like endocytosis and exocytosis can be tracked by monitoring changes in total fluorescence intensity.
-
Investigation of Lipid Rafts and Membrane Microdomains: The distribution and dynamics of this compound can provide insights into the organization and properties of specialized membrane domains, such as lipid rafts.
-
Studying Receptor-Mediated Endocytosis: this compound can be used as a bulk membrane marker to follow the internalization of the plasma membrane during receptor-mediated endocytosis.
Quantitative Data Summary
The optimal concentration of this compound for cell labeling is a balance between achieving sufficient fluorescence signal and avoiding concentration-dependent artifacts like self-quenching. The recommended concentration range is typically between 0.5 µM and 5 µM . However, the ideal concentration is cell-type dependent and should be determined empirically for each experimental setup.
Below is a summary table of recommended concentration ranges and potential observations. Note that specific fluorescence intensity and anisotropy values are highly dependent on the instrumentation, cell type, and experimental conditions.
| Parameter | This compound Concentration Range | Expected Observation | Potential Issues |
| Optimal Staining | 1 µM - 2 µM | Bright and specific plasma membrane labeling with minimal background. Ideal for fluorescence anisotropy measurements. | - |
| Low Concentration | < 1 µM | Dimmer signal, which may require more sensitive detection settings. | Low signal-to-noise ratio. |
| High Concentration | > 5 µM | Increased fluorescence intensity up to a certain point, after which fluorescence quenching may occur, leading to a decrease in signal. | Potential for probe aggregation and cytotoxicity. |
A systematic study on L929 mouse fibroblasts showed that while this compound incorporation into the membrane is proportional to its concentration over a wide range (0.5 µM to 25 µM), fluorescence quenching effects can occur at higher concentrations.
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is typically supplied as a powder. Prepare a stock solution of 1-10 mM in dimethyl sulfoxide (B87167) (DMSO).
-
Vortex thoroughly to ensure the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light. This compound solutions are unstable and should be prepared fresh for optimal results.
Labeling Protocol for Suspension Cells
-
Harvest cells by centrifugation (e.g., 5 minutes at 300 x g).
-
Wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free medium, pH 7.4.
-
Resuspend the cell pellet in the buffered salt solution to the desired cell density.
-
Dilute the this compound stock solution in the cell suspension to a final concentration between 0.5 µM and 5 µM. It is recommended to test a range of concentrations to determine the optimal one for your specific cell type and application.
-
Incubate the cells for 5-15 minutes at 37°C, protected from light.
-
Wash the cells twice with the buffered salt solution to remove unincorporated this compound.
-
Resuspend the labeled cells in the appropriate buffer or medium for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or fluorometry).
Labeling Protocol for Adherent Cells
-
Grow adherent cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
When cells have reached the desired confluency, remove the culture medium.
-
Gently wash the cells once with a buffered salt solution (e.g., HBSS) or serum-free medium, pH 7.4.
-
Prepare the this compound labeling solution by diluting the stock solution in the buffered salt solution to a final concentration between 0.5 µM and 5 µM.
-
Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Remove the labeling solution and gently wash the cells twice with the buffered salt solution.
-
Add fresh buffer or medium to the cells for imaging or other analyses.
Visualizations
Experimental Workflow for this compound Cell Labeling
Caption: Workflow for labeling cells with this compound.
This compound as a Probe for Clathrin-Mediated Endocytosis
References
- 1. thermofisher.com [thermofisher.com]
- 2. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Fluorescent Membrane Probe [benchchem.com]
- 4. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Membrane Fluidity in Bacteria with TMA-DPH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that governs the structural and functional integrity of bacterial cells. It influences a myriad of cellular processes, including nutrient transport, signal transduction, cell division, and resistance to antimicrobial agents. The ability to accurately measure membrane fluidity is therefore essential for understanding bacterial physiology and for the development of novel therapeutics that target the bacterial membrane.
This document provides detailed application notes and protocols for measuring membrane fluidity in bacteria using the fluorescent probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate (TMA-DPH). This compound is a cationic derivative of the widely used hydrophobic probe DPH. Its positively charged trimethylammonium group anchors the probe at the membrane-water interface, making it particularly suitable for specifically assessing the fluidity of the outer leaflet of the bacterial cytoplasmic membrane. In contrast to DPH, which partitions into the hydrophobic core of the membrane and can be internalized by cells, this compound remains localized at the cell surface for extended periods, providing a more accurate representation of plasma membrane fluidity in intact, living bacteria.[1]
The principle of this technique relies on the measurement of fluorescence polarization (or anisotropy). When this compound is excited with polarized light, the extent of depolarization of the emitted light is inversely proportional to the rotational mobility of the probe within the membrane. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and thus lower fluorescence polarization/anisotropy values. Conversely, in a more rigid or ordered membrane, the probe's rotation is restricted, resulting in higher fluorescence polarization/anisotropy values.
Data Presentation: Quantitative Analysis of Bacterial Membrane Fluidity
The following tables summarize quantitative data on this compound fluorescence anisotropy/polarization in various bacterial species under different experimental conditions, providing a reference for expected values. A higher anisotropy value indicates lower membrane fluidity.
Table 1: this compound Fluorescence Anisotropy in Response to Environmental Changes
| Bacterial Species | Condition | Temperature (°C) | Fluorescence Anisotropy (r) | Reference |
| Bacillus subtilis | Grown at 40°C | 45 | ~0.23 (estimated from graph) | [2] |
| Bacillus subtilis | Grown at 20°C | 18 | ~0.28 (estimated from graph) | [2] |
| Listeria monocytogenes | Control | 6 | ~0.26 | [3] |
| Listeria monocytogenes | Supplemented with 0.1% Polysorbate 80 | 6 | ~0.24 | [3] |
| Listeria monocytogenes | Supplemented with 0.1% Salmon Lipid Extract | 6 | ~0.22 |
Table 2: Effect of Membrane-Active Agents on this compound Fluorescence Anisotropy
| Bacterial Species | Treatment (at MIC) | Change in Fluorescence Anisotropy | Reference |
| Listeria innocua | Laurus nobilis Essential Oil | Increase | |
| Listeria innocua | Satureja calamintha Scheele Essential Oil | Increase | |
| Escherichia coli | Laurus nobilis Essential Oil | Increase | |
| Escherichia coli | Satureja calamintha Scheele Essential Oil | Increase | |
| Staphylococcus aureus | Quercetin (flavonoid) | Increase | |
| Staphylococcus aureus | Naringenin (flavonoid) | Increase |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents and the measurement of membrane fluidity in Gram-positive and Gram-negative bacteria using this compound.
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mM.
-
Aliquot into small volumes in microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Bacterial Wash Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Alternatively, a buffer appropriate for the specific bacterial species that maintains cell viability and integrity can be used (e.g., HEPES buffer).
-
Protocol for Measuring Membrane Fluidity in Suspension Cultures
This protocol is suitable for both Gram-positive and Gram-negative bacteria grown in liquid culture.
-
Bacterial Culture Preparation:
-
Inoculate a suitable liquid medium with the bacterial strain of interest and grow to the mid-logarithmic phase of growth under desired conditions (e.g., temperature, aeration).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with an equal volume of pre-chilled PBS (pH 7.4).
-
Resuspend the final cell pellet in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.2-0.5. The optimal cell density may need to be determined empirically for each bacterial species and instrument.
-
-
This compound Staining:
-
From the 1 mM this compound stock solution, prepare a working solution in PBS.
-
Add the this compound working solution to the bacterial suspension to a final concentration of 0.5-5 µM. The optimal concentration should be determined to achieve sufficient fluorescence signal without causing membrane artifacts.
-
Incubate the bacterial suspension with this compound for 5-30 minutes at the desired experimental temperature in the dark. Incubation time may need optimization.
-
-
Fluorescence Polarization Measurement:
-
Transfer the stained bacterial suspension to a suitable cuvette or microplate for fluorescence measurement.
-
Measure fluorescence polarization using a spectrofluorometer or a microplate reader equipped with polarization filters.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.
-
Record the intensities of the emitted light parallel (I∥) and perpendicular (I⊥) to the direction of the polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
-
Where G is the G-factor, an instrument-specific correction factor.
-
-
Considerations for Gram-Positive vs. Gram-Negative Bacteria
While the general protocol is applicable to both Gram-positive and Gram-negative bacteria, some considerations are noteworthy:
-
Gram-Positive Bacteria: The thick peptidoglycan layer of Gram-positive bacteria is generally permeable to small molecules like this compound, so standard incubation times are usually sufficient.
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can act as an additional barrier. While this compound can still label the cytoplasmic membrane, it is good practice to ensure that the incubation is sufficient for the probe to reach its target. The use of sub-inhibitory concentrations of outer membrane permeabilizing agents (e.g., EDTA) could be considered if labeling is found to be inefficient, but their potential effects on membrane fluidity must be carefully controlled for.
Mandatory Visualizations
Signaling Pathway: Regulation of Membrane Fluidity in Bacillus subtilis
The following diagram illustrates the two-component DesK-DesR signaling pathway in Bacillus subtilis, which senses and responds to changes in membrane fluidity. A decrease in membrane fluidity (e.g., due to a temperature drop) activates the sensor kinase DesK, leading to the expression of a desaturase that introduces double bonds into fatty acid chains, thereby increasing membrane fluidity.
Caption: The DesK-DesR two-component system for homeoviscous adaptation in B. subtilis.
Experimental Workflow: Measuring Bacterial Membrane Fluidity
This diagram outlines the key steps in the experimental workflow for measuring bacterial membrane fluidity using this compound.
Caption: Experimental workflow for this compound-based membrane fluidity measurement in bacteria.
References
- 1. A method for the quantification of membrane fluidity in bacteria - MICALIS [micalis.fr]
- 2. Time-resolved polarized fluorescence studies of the temperature adaptation in Bacillus subtilis using DPH and this compound fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Protocol for TMA-DPH Labeling of Liposomes to Assess Membrane Fluidity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) is a fluorescent probe widely used to characterize membrane fluidity. Due to its amphipathic nature, with a charged trimethylammonium group anchoring it at the lipid-water interface and a hydrophobic diphenylhexatriene moiety inserting into the acyl chain region of the bilayer, this compound is an excellent tool for studying the dynamics of liposomal membranes.[1][2][3] This protocol provides a detailed methodology for the preparation of liposomes, their labeling with this compound, and the subsequent measurement of membrane fluidity using fluorescence polarization.
Key Properties of this compound
A summary of the essential properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 461.62 g/mol |
| Excitation Maximum (Ex) | 355 nm |
| Emission Maximum (Em) | 430 nm |
| Solubility | Soluble in organic solvents like DMSO, methanol, and DMF |
| Storage | Store at -20°C as a crystalline solid |
Data sourced from multiple references.[4][5]
Experimental Protocols
Part 1: Preparation of Liposomes
Liposomes are typically prepared using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.
Materials:
-
Lipids (e.g., POPC, DPPC, Cholesterol)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain large unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This should also be performed at a temperature above the lipid Tc.
-
Part 2: this compound Labeling of Liposomes
This section details the preparation of this compound solutions and the subsequent labeling of the prepared liposomes.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydration buffer (as used in liposome (B1194612) preparation)
-
Liposome suspension (from Part 1)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. A concentration of 1-10 mM is recommended.
-
Note: this compound solutions are light-sensitive and should be stored protected from light.
-
-
Preparation of this compound Working Solution:
-
Dilute the this compound stock solution in the hydration buffer to a working concentration. The final concentration in the labeling mixture should be in the micromolar range.
-
-
Labeling Reaction:
-
Add the this compound working solution to the liposome suspension. A recommended molar ratio of this compound to lipid is 1:500.
-
Incubate the mixture for at least 20-30 minutes at room temperature, protected from light, to allow for the incorporation of the probe into the liposome membranes.
-
Quantitative Parameters for this compound Labeling
| Parameter | Recommended Value |
| This compound Stock Solution | 1-10 mM in DMSO |
| Final this compound Concentration | 0.5 - 5 µM |
| Lipid Concentration | 0.1 - 1 mM |
| Probe to Lipid Molar Ratio | 1:500 |
| Incubation Time | 20-30 minutes |
| Incubation Temperature | Room Temperature |
Part 3: Measurement of Fluorescence Polarization
Membrane fluidity is determined by measuring the fluorescence polarization of the this compound incorporated into the liposomes. A higher degree of polarization indicates a more rigid (less fluid) membrane, while lower polarization suggests a more fluid environment.
Instrumentation:
-
Fluorometer equipped with polarizers for both excitation and emission light paths.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.
-
Equilibrate the sample holder to the desired temperature for the measurement.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the labeled liposome suspension with the emission polarizer oriented parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light.
-
-
Calculation of Fluorescence Polarization (P):
-
Calculate the fluorescence polarization using the following equation: P = (I|| - G * I⊥) / (I|| + G * I⊥)
-
Where G is the G-factor, an instrument-specific correction factor for the differing sensitivities of the detection system to vertically and horizontally polarized light. The G-factor is determined by measuring the parallel and perpendicular intensities with the excitation polarizer oriented horizontally.
-
Representative Data
The following table provides an example of how fluorescence polarization values can vary with lipid composition, indicating differences in membrane fluidity.
| Liposome Composition | Temperature (°C) | Fluorescence Polarization (P) | Implied Membrane Fluidity |
| DPPC | 25 | 0.42 | Low (Gel Phase) |
| DPPC | 50 | 0.25 | High (Liquid Crystalline) |
| POPC | 25 | 0.20 | High (Liquid Crystalline) |
| POPC + 30% Cholesterol | 25 | 0.35 | Reduced |
Note: These are illustrative values. Actual results will vary depending on the specific experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | Insufficient labeling | Increase this compound concentration or incubation time. Ensure the probe to lipid ratio is optimal. |
| Liposome concentration is too low | Prepare a more concentrated liposome suspension. | |
| Inconsistent polarization readings | Incomplete probe incorporation | Ensure adequate incubation time and proper mixing. |
| Light scattering from liposomes | Dilute the liposome suspension. Use a G-factor correction. | |
| Temperature fluctuations | Ensure the sample holder is properly equilibrated to the target temperature. | |
| Polarization increases with temperature | Incomplete initial probe incorporation | Ensure the labeling process is complete before starting temperature-dependent measurements. Allow for sufficient equilibration time at each temperature point. |
Visualizing the Workflow and Concepts
References
- 1. Labeling the plasma membrane with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: TMA-DPH Fluorescence Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during TMA-DPH fluorescence measurements for membrane fluidity assessment.
Frequently Asked Questions (FAQs)
Probe Preparation and Handling
Q1: My this compound solution appears to have low fluorescence intensity or has precipitated. What could be the cause?
A1: this compound has limited stability in solution.[1][2] It is highly recommended to prepare fresh working solutions for each experiment.[1][2][3] The stock solution, typically prepared in DMSO, should be stored properly, and the working solution should be prepared immediately before use and protected from light.
Q2: What is the recommended concentration range for this compound staining?
A2: The optimal concentration of this compound for cell staining typically ranges from 0.5 µM to 5 µM. It is crucial to determine the ideal concentration for your specific cell type and experimental conditions to avoid artifacts from probe overloading, such as concentration-dependent quenching.
Experimental Procedure
Q3: I am observing high background fluorescence in my measurements. How can I reduce it?
A3: High background fluorescence can be caused by several factors:
-
Residual detergent on glassware: Ensure all glassware is thoroughly rinsed to remove any residual detergent, which can cause the probe to fluoresce brightly in solution.
-
Incomplete removal of unbound probe: After incubation, it is essential to wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove any unbound this compound in the supernatant.
-
Probe internalization: While this compound is designed to be specific for the plasma membrane, prolonged incubation times can lead to its internalization, contributing to intracellular fluorescence. Optimize incubation time (typically 5-30 minutes) to minimize this effect.
Q4: My fluorescence anisotropy readings are inconsistent between replicates. What are the potential sources of variability?
A4: Inconsistent readings can arise from several experimental variables:
-
Cell density and growth phase: Membrane fluidity can be influenced by the growth state of the cells. Growing cells tend to have more fluid membranes compared to stationary cells. Cell density can also have an effect, especially at very low cell numbers.
-
Temperature fluctuations: Membrane fluidity is highly sensitive to temperature. Ensure that the temperature is precisely controlled and consistent across all samples and measurements.
-
Ionic composition of the medium: The concentration of ions, such as calcium, can affect membrane fluidity. Use a consistent and appropriate buffer for all experiments.
-
Photobleaching: Prolonged or intense illumination can lead to photobleaching of the this compound probe, resulting in a decrease in fluorescence intensity and potentially affecting anisotropy readings.
Troubleshooting Guides
Problem: Low Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Probe Degradation | Prepare a fresh this compound working solution immediately before use. Ensure the stock solution is stored correctly. |
| Insufficient Probe Concentration | Optimize the this compound concentration. Start with a titration experiment within the recommended range (0.5-5 µM) to find the optimal concentration for your cell type. |
| Inadequate Incubation Time | Ensure sufficient incubation time (5-30 minutes) for the probe to incorporate into the plasma membrane. |
| Low Cell Number | Ensure an adequate number of cells are present in the sample for a detectable signal. |
Problem: High and Unstable Fluorescence Anisotropy Readings
| Potential Cause | Troubleshooting Steps |
| Probe Aggregation | High probe concentrations can lead to aggregation and self-quenching, affecting anisotropy. Use the lowest effective probe concentration. |
| Light Scattering | High cell densities or particulate matter in the sample can cause light scattering, leading to artificially high anisotropy values. Ensure samples are homogenous and free of debris. |
| Environmental Factors | Verify and stabilize the temperature of the sample holder. Ensure the buffer composition, including pH and ion concentrations, is consistent. |
| Probe Internalization | Minimize incubation time to reduce probe internalization, which can report on different membrane environments and alter the overall anisotropy reading. |
Problem: Unexpected Changes in Membrane Fluidity
| Potential Cause | Troubleshooting Steps |
| Perturbation by the Probe | Although considered minimal at low concentrations, this compound itself can potentially perturb the membrane it is measuring. Use the lowest possible concentration that gives a good signal. |
| Cellular Stress | Changes in osmolarity (hypotonic or hypertonic conditions) can alter membrane fluidity. Ensure the incubation and measurement buffers are isotonic. |
| Drug/Treatment Effects | Some chemical agents can directly interact with the membrane or the probe, altering its localization and photophysical properties, which may not reflect a true change in membrane fluidity. |
Experimental Protocols
Standard Protocol for Staining Suspended Cells with this compound
-
Cell Preparation: Collect cells by centrifugation and wash them twice with Phosphate-Buffered Saline (PBS).
-
Probe Preparation: Prepare a fresh working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) at a concentration between 0.5 and 5 µM.
-
Incubation: Resuspend the cell pellet in the this compound working solution and incubate at 37°C for 5-30 minutes, protected from light.
-
Washing: Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS to remove unbound probe.
-
Measurement: Resuspend the final cell pellet in the appropriate buffer for fluorescence measurement.
Standard Protocol for Staining Adherent Cells with this compound
-
Cell Culture: Culture adherent cells on sterile coverslips.
-
Probe Preparation: Prepare a fresh working solution of this compound as described for suspended cells.
-
Incubation: Remove the culture medium and add the this compound working solution to the coverslips. Incubate at 37°C for 5-30 minutes, protected from light.
-
Washing: Wash the cells on the coverslips with the appropriate buffer to remove the unbound probe.
-
Measurement: The coverslips can be mounted for fluorescence microscopy or the cells can be processed for other fluorescence measurements.
Visual Guides
Caption: Workflow for this compound fluorescence measurements in suspended cells.
References
Troubleshooting low TMA-DPH staining intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe TMA-DPH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is a fluorescent probe primarily used for measuring membrane fluidity.[1][2] Its cylindrical shape and fluorescence properties make it highly sensitive to the rotational motion and ordering of lipids within cellular membranes.[1][3] The trimethylammonium group anchors the probe at the membrane-water interface, allowing it to specifically probe the superficial regions of the bilayer.[2]
Q2: How does this compound work to measure membrane fluidity?
A2: this compound is fluorescent when embedded in the lipid bilayer of a membrane and non-fluorescent in an aqueous environment.[4][5] The extent of its rotational motion within the membrane is influenced by the local viscosity, or fluidity. This motion can be measured by fluorescence polarization or anisotropy. A higher degree of polarization (or anisotropy) indicates restricted movement and thus, lower membrane fluidity (higher order), while lower polarization suggests greater freedom of movement and higher fluidity.[1][6][7]
Q3: What are the excitation and emission wavelengths for this compound?
A3: The typical excitation and emission maxima for this compound are approximately 355 nm and 430 nm, respectively.[1][8]
Q4: Can this compound fluorescence intensity be used to determine membrane fluidity?
A4: It is the fluorescence anisotropy or polarization of this compound, not its intensity, that is the key parameter for determining membrane fluidity.[9] Changes in fluorescence intensity alone are generally not a reliable indicator of fluidity.[9]
Troubleshooting Guide: Low Staining Intensity
Low fluorescence intensity is a common issue in this compound staining experiments. This guide provides potential causes and solutions in a question-and-answer format to help you troubleshoot your experiments.
Q5: My this compound signal is very weak or absent. What are the likely causes and how can I fix this?
A5: Low this compound signal can stem from several factors related to the probe itself, the staining protocol, or the imaging setup. The following sections break down the most common issues.
Probe and Reagent-Related Issues
Is the this compound stock solution prepared and stored correctly?
This compound is typically dissolved in DMSO to create a stock solution.[1][8] Improper storage can lead to degradation of the probe.
-
Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution protected from light and moisture. For working solutions, it is recommended to prepare them fresh for each experiment.[8]
Is the working concentration of this compound optimal?
The optimal concentration of this compound can vary between cell types.[1] Using a concentration that is too low will result in a weak signal. Conversely, excessively high concentrations can lead to fluorescence quenching.[5]
-
Solution: Perform a titration experiment to determine the optimal this compound concentration for your specific cell type and experimental conditions. The recommended starting range is typically between 0.5 µM and 5 µM.[1][8]
| Parameter | Recommended Range |
| This compound Stock Solution | 10-50 mM in DMSO[1] |
| This compound Working Solution | 0.5 - 5 µM in buffer[1][8] |
Experimental Protocol-Related Issues
Are the incubation time and temperature appropriate?
Insufficient incubation time or suboptimal temperature can lead to inadequate partitioning of the probe into the plasma membrane.
-
Solution: Optimize the incubation time and temperature. A common starting point is a 5-30 minute incubation at 37°C.[1][8] However, for some applications focusing on the plasma membrane, a very short incubation of 10 seconds at room temperature may be sufficient.[8] Be aware that temperature can affect membrane fluidity, so it's crucial to maintain a consistent temperature relevant to the physiological state you are studying.[9]
| Parameter | Recommended Range |
| Incubation Time | 5 - 30 minutes[8] |
| Incubation Temperature | 37°C[1][8] |
Is the staining buffer composition correct?
The pH of the staining buffer can influence the probe's interaction with the cell membrane. The optimal pH for this compound binding is 7.4.[1]
-
Solution: Ensure your staining buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, is at pH 7.4.[1]
Are the cells healthy and at an appropriate density?
Cell health and density can impact staining. Unhealthy or dying cells may have compromised membrane integrity, affecting probe incorporation. Very low cell density will naturally result in a lower overall signal.
-
Solution: Ensure you are using a healthy cell culture. Cell density and the presence of other cell types can influence staining, so consistency is key.[1]
Could photobleaching be an issue?
This compound, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[10][11][12]
-
Solution: Minimize the exposure of your stained cells to the excitation light source.[12][13] Use the lowest possible laser power or illumination intensity that provides a detectable signal.[10][11] The use of an anti-fade mounting medium can also help mitigate photobleaching, especially for fixed cells.[10][13]
Instrumentation and Settings
Are the microscope/fluorometer settings optimized?
Incorrect filter sets or instrument settings that do not match the spectral properties of this compound will lead to poor signal detection.[10][14]
-
Solution: Verify that you are using the correct excitation and emission filters for this compound (Ex: ~355 nm, Em: ~430 nm).[1][8] Optimize the exposure time and gain settings on your instrument to enhance signal detection without introducing excessive noise.[14]
Experimental Protocols
Protocol 1: Staining Suspension Cells with this compound
-
Cell Preparation: Collect cells by centrifugation and wash them twice with Phosphate-Buffered Saline (PBS).[8]
-
Staining: Resuspend the cell pellet in a suitable buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) containing the optimized concentration of this compound (typically 0.5-5 µM).[8]
-
Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.[8]
-
Washing: Centrifuge the stained cells at 400 g for 3-4 minutes and discard the supernatant.[8]
-
Final Resuspension: Wash the cells twice with PBS.[8] Resuspend the final cell pellet in the appropriate buffer for analysis.[1]
-
Analysis: Proceed with analysis using a fluorescence microscope or flow cytometer with the appropriate filter sets.[8]
Protocol 2: Staining Adherent Cells with this compound
-
Cell Culture: Culture adherent cells on a sterile coverslip or in a culture plate.[8]
-
Preparation: Remove the culture medium and gently wash the cells.
-
Staining: Add the this compound working solution (0.5-5 µM in a suitable buffer at pH 7.4) to the cells and incubate for 5-30 minutes at 37°C, protected from light.[8]
-
Washing: Carefully remove the staining solution and wash the cells with an appropriate buffer.[8]
-
Analysis: Add fresh buffer to the cells and immediately proceed with fluorescence microscopy analysis.[8]
Visualizations
Caption: Troubleshooting workflow for low this compound staining intensity.
Caption: General experimental workflow for this compound staining.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the fluorescence properties of this compound as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TMA-DPH Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for TMA-DPH labeling experiments. Find troubleshooting tips and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound labeling?
A1: The optimal incubation time for this compound labeling can vary significantly depending on the cell type and experimental goals. A general starting range is 5 to 30 minutes at 37°C[1]. However, for specific plasma membrane labeling, a very short incubation of 10 seconds at room temperature may be sufficient[1]. It is crucial to optimize the incubation time for your specific experimental conditions.
Q2: What is the typical concentration range for this compound?
A2: this compound is typically used at a concentration ranging from 0.5 µM to 5 µM[1][2]. The ideal concentration should be determined experimentally for each cell type and application to achieve optimal staining.
Q3: At what temperature should the incubation be performed?
A3: For most cell-based assays, incubation is performed at 37°C to be relevant to physiological conditions[1]. Temperature can affect membrane fluidity, so maintaining a consistent and appropriate temperature is critical.
Q4: How does this compound label the cell membrane?
A4: this compound is a hydrophobic fluorescent probe that rapidly incorporates into the plasma membrane of living cells. Its cationic trimethylammonium group anchors the probe at the membrane surface, making it specific for the outer leaflet of the plasma membrane, especially with short incubation times.
Q5: Can this compound be internalized by cells?
A5: Yes, with longer incubation times, this compound can be internalized through endocytic pathways. If your goal is to specifically study the plasma membrane, shorter incubation times are recommended.
Q6: Is the this compound working solution stable?
A6: No, this compound solutions are unstable and should be prepared fresh immediately before use. It is also important to protect the working solution from light.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short for the probe to incorporate into the membrane. Try increasing the incubation time incrementally (e.g., 5, 10, 15, 20, 30 minutes) to find the optimal duration for your cell type. |
| Inadequate this compound Concentration | The probe concentration may be too low. Prepare a fresh working solution and consider testing a range of concentrations (e.g., 0.5, 1, 2, 5 µM). |
| Incorrect Temperature | Incubation at a suboptimal temperature can affect membrane fluidity and probe incorporation. Ensure the incubation is carried out at 37°C for live cells. |
| Degraded this compound | This compound is unstable in solution. Always prepare the working solution fresh before each experiment and protect it from light. |
| Improper Washing | Excessive or harsh washing steps after incubation can remove the probe from the membrane. Be gentle during washing and ensure the buffer is at the correct pH (7.4). |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excessive this compound Concentration | High concentrations of the probe can lead to non-specific binding and increased background. Titrate the this compound concentration downwards to find the lowest effective concentration. |
| Prolonged Incubation Time | Longer incubation can lead to the internalization of the probe, which might appear as background depending on the imaging plane. Reduce the incubation time. For plasma membrane-specific labeling, very short times (e.g., 10 seconds to 5 minutes) are recommended. |
| Insufficient Washing | Residual probe in the buffer can contribute to high background. Ensure adequate but gentle washing steps after incubation to remove any unbound this compound. |
| Contaminated Glassware | Residual detergents on glassware can cause brightly stained artifacts. Use thoroughly cleaned and rinsed glassware. |
Issue 3: Signal Internalization When Targeting Plasma Membrane
| Possible Cause | Troubleshooting Step |
| Incubation Time is Too Long | This compound is internalized over time via endocytosis. To specifically label the plasma membrane, significantly reduce the incubation time. Studies have shown that this compound remains on the cell surface for at least 25 minutes in L929 cells, but this can vary. Start with a very short incubation (e.g., 10-30 seconds) and check for internalization using a time-course experiment. |
| Incubation Temperature | Endocytosis is an active process that is temperature-dependent. Performing the incubation at a lower temperature (e.g., 4°C) can inhibit internalization, though this will also affect membrane fluidity. |
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 0.5 - 5 µM | Must be optimized for each cell type. Higher concentrations can lead to quenching effects. |
| Incubation Time | 5 - 30 minutes (general) | Shorter times (e.g., 10 seconds) for plasma membrane specificity. Longer times lead to internalization. |
| Incubation Temperature | 37°C | Critical for studying membranes under physiological conditions. |
| Excitation/Emission | ~355 nm / ~430 nm | Verify the specifications of your instrument. |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time for Live Adherent Cells
This protocol provides a framework for determining the optimal incubation time for this compound labeling of the plasma membrane in adherent cells.
Materials:
-
This compound powder
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Adherent cells cultured on coverslips or in imaging plates
-
Fluorescence microscope
Procedure:
-
Prepare Stock Solution: Prepare a 10-50 mM stock solution of this compound in high-quality, anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the this compound stock solution to a starting concentration of 2 µM in pre-warmed (37°C) HBSS with 20 mM HEPES, pH 7.4. It is critical to prepare this solution fresh and protect it from light.
-
Cell Preparation: Wash the cultured cells twice with pre-warmed PBS to remove any residual serum.
-
Time-Course Incubation:
-
Add the 2 µM this compound working solution to the cells.
-
Incubate the cells at 37°C for a series of different time points. A good starting range is 2, 5, 10, 15, and 30 minutes. For plasma membrane-specific staining, also test very short time points like 10 seconds, 30 seconds, and 1 minute.
-
-
Washing: After each incubation time point, gently wash the cells twice with PBS to remove the unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for this compound (Ex/Em: ~355/430 nm).
-
Analysis:
-
Visually inspect the images from each time point.
-
For plasma membrane labeling, select the shortest incubation time that provides a clear and bright signal at the cell periphery with minimal intracellular fluorescence.
-
If studying endocytosis, the time course will reveal the rate of internalization.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
Correcting for light scattering in TMA-DPH anisotropy readings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for light scattering in TMA-DPH fluorescence anisotropy readings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane fluidity studies?
A1: this compound (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is a fluorescent probe used to measure membrane fluidity. Its chemical structure includes a positively charged trimethylammonium group that anchors the probe at the lipid-water interface of the cell membrane, and a hydrophobic DPH moiety that inserts into the hydrocarbon core of the lipid bilayer. This specific localization makes this compound particularly suitable for assessing the fluidity of the plasma membrane in living cells.[1] The extent of rotational motion of this compound within the membrane, which is influenced by the viscosity or "fluidity" of its lipid environment, can be quantified by measuring its fluorescence anisotropy.
Q2: What is fluorescence anisotropy and how does it relate to membrane fluidity?
A2: Fluorescence anisotropy is a ratiometric measurement of the depolarization of fluorescence emission from a sample. When a fluorescent molecule, like this compound, is excited with polarized light, the emitted light will also be polarized to some extent. The degree of this polarization is dependent on the rotational motion of the molecule during the time it is in the excited state (its fluorescence lifetime).
In a highly fluid membrane, this compound can rotate more freely and rapidly, leading to a greater depolarization of the emitted light and, consequently, a lower anisotropy value. Conversely, in a more rigid or viscous membrane, the probe's rotation is restricted, resulting in less depolarization and a higher anisotropy reading. Therefore, fluorescence anisotropy is inversely proportional to membrane fluidity.
Q3: What is the theoretical maximum for fluorescence anisotropy and what does it mean if my readings are higher?
A3: The theoretical maximum value for fluorescence anisotropy (r₀) with single-photon excitation is 0.4.[2][3][4] This value is achieved when the fluorescent probe does not rotate at all during its fluorescence lifetime. If you are observing anisotropy values greater than 0.4, it is a strong indication of an artifact in your measurement, most commonly caused by light scattering from your sample.[4] Scattered light is often highly polarized and can be incorrectly registered by the detector as fluorescence signal, leading to artificially inflated anisotropy readings.
Q4: What is the G-factor and why is it important to correct for it?
A4: The G-factor (or grating factor) is an instrumental correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the optics of the spectrofluorometer, particularly the monochromators. Failure to correct for this instrumental bias can lead to inaccurate anisotropy values. The G-factor is specific to each instrument and can vary with wavelength. It is crucial to determine and apply the G-factor for your specific experimental setup to ensure the accuracy of your anisotropy measurements.
Troubleshooting Guide
Issue 1: Abnormally High or Unstable Anisotropy Readings
Symptom: Your measured anisotropy values are consistently above the theoretical maximum of 0.4, or they are highly variable and do not seem to correlate with expected changes in membrane fluidity.
Probable Cause: The most likely cause is significant light scattering from your sample. This is particularly common when working with cell suspensions, liposomes, or other particulate samples that can cause turbidity.
Solution:
-
Visual Inspection: First, visually inspect your sample for any signs of turbidity or precipitation.
-
Blank Subtraction: The most common and effective method to correct for light scattering is to subtract the signal from a proper blank.
-
Blank Preparation: Your blank should contain all the components of your experimental sample except for the this compound probe. For example, if you are measuring anisotropy in a cell suspension, your blank should be a suspension of the same cells at the same concentration in the same buffer.
-
Measurement: Measure the parallel (IVV) and perpendicular (IVH) fluorescence intensities for both your this compound labeled sample and your blank.
-
Correction: Subtract the corresponding intensities of the blank from your sample intensities before calculating the anisotropy. The corrected intensities are:
-
IVV(corrected) = IVV(sample) - IVV(blank)
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IVH(corrected) = IVH(sample) - IVH(blank)
-
-
-
Optimize Sample Concentration: If light scattering is still a major issue, consider reducing the concentration of your cells or vesicles. This can help to minimize the overall turbidity of the sample.
-
Buffer Composition: Ensure your buffer is filtered and free of particulates. Some buffer components can contribute to light scattering.
Issue 2: Negative Intensity Values After Blank Subtraction
Symptom: After subtracting the blank intensity readings from your sample readings, you obtain negative values for either the parallel or perpendicular intensity.
Probable Cause:
-
Improper Blank: The blank may not be a true representation of the scattering in your sample. For instance, the autofluorescence of the cells in the blank might be higher than in the this compound labeled sample due to quenching effects of the probe.
-
Instrumental Drift: The lamp intensity or detector sensitivity of the fluorometer may have drifted between measuring the sample and the blank.
Solution:
-
Re-measure in Quick Succession: Measure the sample and the blank as close in time as possible to minimize the effects of instrumental drift.
-
Evaluate Autofluorescence: Measure the fluorescence of your unlabeled cells. Then, add a non-fluorescent quencher to see if this alters the scattering signal. This can help you to understand the contribution of autofluorescence to your blank measurement.
-
Check Instrument Stability: Run a stable, non-scattering fluorescent standard over a period of time to check for any significant drift in your instrument's performance.
Issue 3: Difficulty in Distinguishing Changes in Fluidity from Scattering Artifacts
Symptom: You observe a change in anisotropy after treating your cells with a drug or other perturbation, but you are unsure if this reflects a true change in membrane fluidity or an alteration in the sample's scattering properties.
Solution:
-
Control Experiments: Always run a parallel experiment where you treat unlabeled cells with the same compound and measure the light scattering (as you would for a blank). If the treatment itself alters the scattering of the blank, you will need to use this new "treated blank" for your correction.
-
Complementary Techniques: Use a complementary method to assess membrane fluidity. For example, you could use a different membrane probe that is less sensitive to scattering or employ a technique like Fluorescence Recovery After Photobleaching (FRAP).
-
Varying Wavelengths: Since the intensity of Rayleigh scattering is inversely proportional to the fourth power of the wavelength (λ⁻⁴), using longer excitation and emission wavelengths can sometimes reduce the contribution of scattering to your signal. However, this is dependent on the spectral properties of this compound.
Data Presentation
The following table provides a hypothetical but realistic example of how light scattering can affect this compound anisotropy readings and how a proper correction can recover the true value.
| Sample Condition | Raw IVV | Raw IVH | G-Factor | Uncorrected Anisotropy (r) | Corrected IVV | Corrected IVH | Corrected Anisotropy (r) |
| Control Cells | |||||||
| Labeled Sample | 1000 | 450 | 1.05 | 0.352 | 900 | 400 | 0.313 |
| Blank (Unlabeled) | 100 | 50 | |||||
| Treated Cells (Increased Fluidity) | |||||||
| Labeled Sample | 950 | 500 | 1.05 | 0.286 | 850 | 450 | 0.256 |
| Blank (Unlabeled) | 100 | 50 | |||||
| Treated Cells (with Scattering Artifact) | |||||||
| Labeled Sample | 1200 | 500 | 1.05 | 0.444 | 1000 | 400 | 0.329 |
| Blank (Unlabeled) | 200 | 100 |
Note: This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Standard this compound Labeling of Adherent Cells
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Culture adherent cells on sterile coverslips in a multi-well plate.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final working concentration of 0.5-5 µM.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the this compound working solution to the cells and incubate at 37°C for 5-30 minutes. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Wash the cells twice with the buffer to remove any unbound probe.
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Mount the coverslip for microscopy or proceed with measurements in a plate reader.
Protocol 2: Correction for Light Scattering
-
Prepare two sets of samples in parallel:
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Set A (Experimental): Cells or vesicles labeled with this compound according to Protocol 1.
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Set B (Blank): An identical preparation of cells or vesicles without the addition of this compound.
-
-
Set the excitation and emission wavelengths on your fluorometer appropriate for this compound (e.g., Excitation: 355 nm, Emission: 430 nm).
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Measure the parallel (IVV) and perpendicular (IVH) fluorescence intensities for both Set A and Set B.
-
Calculate the corrected intensities:
-
IVV(corr) = IVV(Set A) - IVV(Set B)
-
IVH(corr) = IVH(Set A) - IVH(Set B)
-
-
Determine the G-factor for your instrument at the emission wavelength (see Protocol 3).
-
Calculate the corrected anisotropy (r) using the formula:
-
r = (IVV(corr) - G * IVH(corr)) / (IVV(corr) + 2 * G * IVH(corr))
-
Protocol 3: G-Factor Determination
-
Use a sample that should have an anisotropy of zero, such as a dilute solution of a small, rapidly rotating fluorophore (e.g., fluorescein (B123965) in water). Alternatively, use your this compound labeled sample and excite it with horizontally polarized light.
-
Set the excitation polarizer to the horizontal position.
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Measure the fluorescence intensity with the emission polarizer in the vertical position (IHV) and the horizontal position (IHH).
-
The G-factor is calculated as the ratio of these intensities:
-
G = IHV / IHH
-
Visualizations
Caption: The influence of light scattering on fluorescence anisotropy measurements.
Caption: Experimental workflow for correcting for light scattering in anisotropy readings.
References
- 1. Plasma membrane fluidity measurements in intact endothelial cells: effect of hyperoxia on fluorescence anisotropies of 1-[4-(trimethylamino)phenyl]-6-phenyl hexa-1,3,5-triene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Technical Support Center: TMA-DPH Cytotoxicity Assessment in Primary Cell Cultures
Welcome to the technical support center for using 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate (TMA-DPH) in cytotoxicity assessments with primary cell cultures. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Understanding the Role of this compound in Cytotoxicity Assays
It is critical to understand that this compound is not a direct marker of cytotoxicity. Instead, it is a fluorescent lipophilic probe that intercalates into the plasma membrane of both viable and non-viable cells, allowing for the visualization of cell membranes.[1] In cytotoxicity assays, its primary role is as a counterstain to observe morphological changes associated with different forms of cell death, such as apoptosis and necrosis, often in conjunction with a true viability dye.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell-based assays?
A1: this compound is primarily used as a fluorescent probe to measure membrane fluidity through fluorescence polarization or anisotropy.[1] In the context of cytotoxicity, it serves as a membrane stain to visualize cellular morphology and membrane integrity across a whole population of cells, including both live and dead cells.
Q2: Does this compound differentiate between live and dead cells?
A2: No, this compound stains the plasma membrane of both live and dead cells. To differentiate between viable and non-viable cells, it should be used in combination with a viability dye, such as Calcein-AM (stains live cells green) or a membrane-impermeable DNA dye like Propidium Iodide (PI) or Ethidium Homodimer III (stains dead cells red).
Q3: What are the excitation and emission wavelengths for this compound?
A3: The typical excitation maximum for this compound is around 355 nm, and its emission maximum is approximately 430 nm.[1][2]
Q4: Is this compound phototoxic to primary cells?
A4: Like many fluorescent probes, this compound can be phototoxic, especially when cells are exposed to high-intensity light for prolonged periods. It is advisable to minimize light exposure during incubation and imaging to prevent artifacts.
Q5: Can I fix my cells after staining with this compound?
A5: While this compound staining can be observed in fixed cells, the fixation process, especially if it involves detergents or alcohols, can disrupt the lipid membrane and affect the dye's localization and signal. If fixation is necessary, it is recommended to perform it after live-cell imaging and to validate the staining pattern post-fixation.
Experimental Protocols
General Staining Protocol for Adherent Primary Cells
This protocol is a starting point and should be optimized for specific primary cell types.
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Cell Preparation: Culture primary cells on sterile coverslips or in imaging-compatible microplates. Ensure cells are healthy and at the desired confluency.
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.[1] Store in small aliquots at -20°C, protected from light and moisture.
-
On the day of the experiment, prepare a working solution of 0.5-5 µM this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) or serum-free medium. The optimal concentration must be determined empirically for each primary cell type (see Table 1).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed (37°C) buffer.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. Incubation time should be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed buffer to remove unbound dye.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with appropriate filters for DAPI or UV excitation.
-
General Staining Protocol for Suspension Primary Cells
-
Cell Preparation: Harvest primary cells and pellet them by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Reagent Preparation: Prepare this compound stock and working solutions as described for adherent cells.
-
Staining:
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate for 5-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Discard the supernatant and resuspend the cells in fresh, pre-warmed buffer.
-
Repeat the wash step.
-
-
Analysis:
-
Resuspend the final cell pellet in buffer for analysis by fluorescence microscopy or flow cytometry. For microscopy, cells can be transferred to a slide.
-
Data Presentation: Recommended Staining Conditions for Primary Cells
The following table summarizes recommended starting concentrations and incubation times for this compound staining in various primary cell cultures. Note: These are starting points, and optimization is crucial for best results.
| Primary Cell Type | Recommended Concentration (µM) | Recommended Incubation Time (minutes) | Key Considerations |
| Primary Hepatocytes | 1 - 5 | 10 - 20 | Hepatocytes can exhibit significant autofluorescence. It is essential to include unstained controls to set the baseline for fluorescence detection. |
| Primary Neurons | 0.5 - 2 | 5 - 15 | Neurons are sensitive to phototoxicity. Use the lowest possible dye concentration and light exposure. Ensure uniform staining of neuronal processes. |
| Primary Macrophages/Immune Cells | 2 - 5 | 15 - 30 | These cells can have high rates of endocytosis, leading to internalization of the probe. Shorter incubation times may be necessary to primarily label the plasma membrane. |
| Primary Fibroblasts | 1 - 5 | 15 - 30 | Fibroblasts are generally robust, but heterogeneous cultures may show variable staining intensity. |
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescence Signal | 1. Incorrect filter settings: Excitation/emission wavelengths are not optimal for this compound. 2. Low dye concentration: The concentration of this compound is too low for the specific cell type. 3. Photobleaching: Excessive exposure to excitation light. | 1. Use a filter set appropriate for UV excitation and blue emission (e.g., DAPI filter set). 2. Perform a concentration titration to find the optimal staining concentration (e.g., 0.5 µM to 5 µM). 3. Minimize light exposure during imaging. Use a neutral density filter if available. Use an anti-fade mounting medium if applicable. |
| High Background Fluorescence | 1. Incomplete washing: Residual dye remains in the well or on the coverslip. 2. Autofluorescence: Primary cells, particularly hepatocytes, can have high intrinsic fluorescence. 3. Dye binding to extracellular matrix (ECM): Some fluorescent dyes can bind non-specifically to ECM components. | 1. Increase the number and volume of washes after staining. 2. Always include an unstained control to determine the level of autofluorescence. Use spectral imaging and unmixing if available. For hepatocytes, consider using a quencher like Sudan Black B in fixed-cell applications. 3. Ensure thorough washing. If background persists, consider pre-blocking with a protein solution like BSA, though this is less common for non-antibody dyes. |
| Uneven or Punctate Staining | 1. Dye precipitation: this compound may come out of solution if not properly dissolved or if the working solution is old. 2. Dye internalization: The probe is being actively endocytosed by the cells, which is common in phagocytic cells like macrophages. 3. Heterogeneous cell population: Different cells in the primary culture may have different membrane properties or uptake rates. | 1. Prepare fresh working solutions from the DMSO stock immediately before use. Ensure the stock is fully dissolved. 2. Reduce the incubation time and/or temperature (e.g., stain at 4°C) to minimize endocytosis. 3. This is a characteristic of some primary cultures. Analyze different cell populations separately if possible, using morphological markers or co-staining. |
| Observed Morphological Changes in Control Cells | 1. This compound toxicity: The concentration of this compound or the length of incubation is causing cytotoxicity. 2. DMSO toxicity: The final concentration of DMSO in the working solution is too high. 3. Phototoxicity: Light exposure during imaging is inducing cell stress and morphological changes like blebbing. | 1. Perform a dose-response experiment to determine the highest non-toxic concentration of this compound for your cells. 2. Ensure the final DMSO concentration is below 0.1%. 3. Limit the duration and intensity of light exposure. Use live-cell imaging chambers that maintain optimal environmental conditions. |
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for assessing cytotoxicity using this compound as a morphological counterstain alongside a viability dye.
Caption: Workflow for this compound Cytotoxicity Assessment.
Signaling Pathway of Apoptosis-Induced Membrane Blebbing
This diagram illustrates the signaling cascade from an apoptotic stimulus to the morphological change of membrane blebbing, which can be visualized with this compound.
Caption: Caspase-3 Pathway to Apoptotic Membrane Blebbing.
Interpreting this compound Staining Patterns in Cytotoxicity
This diagram illustrates the expected morphological outcomes visible with this compound staining under different conditions.
Caption: Expected this compound Staining in Different Cell Fates.
References
Technical Support Center: TMA-DPH Internalization in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the internalization of the fluorescent membrane probe TMA-DPH during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it get internalized by cells?
A1: this compound (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is a fluorescent probe that intercalates into the outer leaflet of the plasma membrane, allowing for the visualization of cell boundaries and the study of membrane fluidity.[1][2] However, because the plasma membrane is a dynamic structure, this compound is naturally internalized over time through the cell's own constitutive endocytic processes.[1] This means the cell is constantly sampling portions of its membrane, and the probe is carried along into the cell's interior.
Q2: How quickly is this compound internalized?
A2: The rate of this compound internalization can vary depending on the cell type and experimental conditions. However, a second phase of fluorescence quenching, which is attributed to the internalization of the dye, has been observed to have a half-life in the range of 20-40 seconds in some drug-sensitive cell lines.[3] For long-term studies, this rapid uptake can lead to significant intracellular fluorescence, complicating the analysis of the plasma membrane.
Q3: What are the consequences of this compound internalization in my experiments?
A3: Internalization of this compound can lead to several experimental artifacts:
-
High background fluorescence: As the probe accumulates in intracellular vesicles, the distinction between the plasma membrane and the cytoplasm becomes less clear, increasing background noise.
-
Inaccurate quantification: If you are measuring processes at the plasma membrane, the presence of the probe in other compartments can lead to erroneous measurements.
-
Misinterpretation of cellular structures: The bright fluorescence from endosomes and other intracellular vesicles can be mistaken for plasma membrane features.
Q4: Can I completely stop this compound internalization?
A4: Completely halting endocytosis without affecting cell health is challenging, as it is a fundamental cellular process. However, you can significantly reduce the rate of internalization for the duration of your long-term imaging experiments using various strategies outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Rapid internalization of this compound leading to high intracellular signal.
This is the most common issue encountered in long-term studies with this compound. The troubleshooting steps below offer several strategies to mitigate this problem.
Solution 1: Temperature Reduction
Lowering the temperature is a widely used and effective method to slow down enzymatic processes, including endocytosis.
-
Rationale: Endocytosis is an active, energy-dependent process that is highly sensitive to temperature.[4]
-
Recommendation: Performing your imaging experiments at lower temperatures can significantly decrease the rate of this compound internalization. While 4°C can effectively abolish internalization, it may not be suitable for all live-cell experiments.[3] Consider a compromise temperature, such as room temperature, which can slow down the process compared to 37°C.
| Temperature | Expected Effect on this compound Internalization |
| 37°C | Normal, rapid internalization |
| Room Temperature (~20-25°C) | Reduced rate of internalization |
| 4°C | Abolished or significantly inhibited internalization |
Solution 2: Chemical Inhibition of Endocytosis
Various chemical inhibitors can be used to block specific endocytic pathways. It is crucial to choose an inhibitor appropriate for the primary endocytic route in your cell type and to be aware of potential off-target effects.
-
Rationale: These small molecules target key proteins involved in the machinery of endocytosis.
-
Recommendation: Use the lowest effective concentration of the inhibitor and include appropriate controls to assess cell viability and any potential artifacts.
| Inhibitor | Target Pathway | Typical Working Concentration | Expected Effect on this compound Internalization | Potential Considerations |
| Chlorpromazine | Clathrin-mediated endocytosis | 10-30 µM | Significant reduction | Can affect membrane fluidity and have other off-target effects.[5] |
| Dynasore | Dynamin-dependent endocytosis | 80-100 µM | Complete block of dynamin-dependent pathways | Can have off-target effects on other cellular processes.[6][7] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | 5-10 mM | Reduction in caveolae-dependent uptake | Sequesters cholesterol from the membrane, which can have broad effects on membrane structure and function. |
| Amiloride | Macropinocytosis | 50-100 µM | Inhibition of fluid-phase uptake | Can affect ion channels. |
Solution 3: Consider Alternative Membrane Probes
For very long-term studies where minimal internalization is critical, this compound may not be the optimal choice. Several alternative probes are designed for greater stability at the plasma membrane.
-
Rationale: These probes may have different chemical structures that anchor them more firmly to the plasma membrane or make them less susceptible to endocytic uptake.
-
Recommendation: Evaluate probes like CellMask™ Orange or Green, or Wheat Germ Agglutinin (WGA) conjugates, which are known for their enhanced retention at the cell surface.[4]
| Probe Family | Staining Principle | Retention Characteristics |
| CellMask™ | Lipophilic dyes that bind to the plasma membrane | Designed for long-term cell boundary tracking with reduced internalization.[4] |
| Wheat Germ Agglutinin (WGA) Conjugates | Lectin that binds to sialic acid and N-acetylglucosaminyl residues on the cell surface | Provides stable membrane labeling, but the large size may alter membrane dynamics. |
| MemBright Probes | Cyanine and BODIPY dyes with optimized membrane anchors | Designed for bright and stable plasma membrane imaging.[8] |
Issue 2: High background fluorescence despite attempts to prevent internalization.
Even with preventative measures, some internalization may occur, leading to a high background signal that can obscure the plasma membrane.
Solution 1: Image Analysis and Background Subtraction
Post-acquisition image processing can help to computationally remove the intracellular signal.
-
Recommendation: Utilize image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define the plasma membrane as a region of interest (ROI) and subtract the average fluorescence intensity of the intracellular region from the entire image.
Solution 2: Optimize Imaging Parameters
Adjusting the microscope settings can help to enhance the signal from the plasma membrane relative to the intracellular background.
-
Recommendation:
-
Increase laser power/exposure time cautiously: This can increase the signal from the dimly stained plasma membrane, but be mindful of phototoxicity and photobleaching.
-
Use a higher numerical aperture (NA) objective: This will improve light collection and spatial resolution.
-
Confocal microscopy: The pinhole of a confocal microscope can be adjusted to reject out-of-focus light, which can help to reduce the contribution of intracellular fluorescence.
-
Experimental Protocols
Protocol 1: Spectrofluorometric Quantification of this compound Internalization
This protocol allows for a quantitative measurement of this compound uptake, which can be used to assess the efficacy of different inhibitory conditions.
Materials:
-
Cell suspension of your chosen cell line
-
This compound stock solution (e.g., 2 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation ~355 nm, Emission ~430 nm)
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Inhibitor Pre-treatment (if applicable):
-
Remove the culture medium and wash the cells once with HBSS.
-
Add HBSS containing the desired concentration of the endocytosis inhibitor (e.g., chlorpromazine, dynasore) or the corresponding vehicle control.
-
Incubate for the recommended pre-treatment time (e.g., 30 minutes at 37°C).
-
-
This compound Labeling:
-
Prepare a working solution of this compound in HBSS (e.g., 2 µM).
-
Add the this compound working solution to the wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for the desired duration of the experiment (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The initial rapid increase in fluorescence corresponds to the labeling of the plasma membrane.
-
The subsequent, slower increase in fluorescence represents the internalization of this compound.
-
Plot the fluorescence intensity over time. The slope of the second phase of the curve can be used to determine the rate of internalization.
-
Compare the internalization rates between control and inhibitor-treated cells.
-
Protocol 2: General Procedure for Inhibiting Endocytosis for Live-Cell Imaging
This protocol provides a general workflow for using chemical inhibitors or temperature control to reduce this compound internalization during a long-term imaging experiment.
Materials:
-
Cells cultured on imaging-compatible dishes or slides
-
This compound stock solution
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Endocytosis inhibitor stock solution
-
Temperature-controlled microscope stage
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on your imaging substrate.
-
Inhibition Step (choose one):
-
Chemical Inhibition:
-
Pre-incubate the cells with the chosen inhibitor in imaging medium for the appropriate time and at the recommended concentration.
-
-
Temperature Control:
-
Set the temperature of the microscope stage to the desired lower temperature (e.g., room temperature). Allow the sample to equilibrate for at least 15-20 minutes.
-
-
-
This compound Staining:
-
Add this compound to the imaging medium at the final working concentration (e.g., 1-5 µM).
-
Incubate for a short period (e.g., 5-10 minutes) to allow for plasma membrane labeling.
-
-
Washing (Optional but Recommended):
-
Gently wash the cells two to three times with fresh imaging medium (containing the inhibitor, if used) to remove excess this compound in the solution. This will reduce background fluorescence.
-
-
Long-Term Imaging:
-
Proceed with your time-lapse imaging experiment, maintaining the inhibitory condition (inhibitor in the medium or reduced temperature) throughout the acquisition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified workflow of the major steps in constitutive endocytosis, the process responsible for this compound internalization.
Caption: A logical workflow for troubleshooting and preventing the internalization of this compound in long-term imaging studies.
Caption: Key protein players in the clathrin-mediated endocytosis pathway, a major route for this compound internalization.
References
- 1. The kinetic aspects of intracellular fluorescence labeling with this compound support the maturation model for endocytosis in L929 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the fluorescence properties of this compound as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CAM/TMA-DPH as a promising alternative to SYTO9/PI for cell viability assessment in bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating a Fluorometer for TMA-DPH Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe TMA-DPH to measure membrane fluidity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane fluidity studies?
A1: this compound (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is a fluorescent probe used to assess membrane fluidity.[1][2] Its chemical structure includes a positively charged headgroup that anchors the probe at the lipid-water interface of the cell membrane, and a hydrophobic tail (DPH) that inserts into the lipid bilayer parallel to the acyl chains.[3][4] The rotational motion of the probe is sensitive to the packing and viscosity of the surrounding lipids.[2] By measuring the fluorescence anisotropy or polarization of this compound, researchers can obtain quantitative data on membrane fluidity.[5][6] A higher anisotropy value indicates restricted movement and thus, lower membrane fluidity (a more ordered membrane), while a lower anisotropy value suggests greater rotational freedom and higher fluidity.[3]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The typical excitation and emission maxima for this compound are approximately 355 nm and 430 nm, respectively.[5][6][7]
Q3: What is the G-factor and why is it critical for fluorescence anisotropy measurements?
A3: The G-factor (or grating factor) is an instrument-specific correction factor that accounts for any differential transmission of vertically and horizontally polarized light by the fluorometer's optics, particularly the emission monochromator.[8] Failure to apply the G-factor can lead to inaccurate anisotropy and polarization values. The G-factor is essential for obtaining reliable and reproducible data.
Q4: How does temperature affect this compound anisotropy measurements?
A4: Temperature has a significant impact on membrane fluidity and, consequently, on this compound fluorescence anisotropy. As temperature increases, the kinetic energy of lipid molecules rises, leading to a more disordered and fluid membrane. This increased fluidity allows this compound to rotate more freely, resulting in a decrease in its fluorescence anisotropy.[9][10] Conversely, a decrease in temperature generally leads to a more ordered membrane and a higher anisotropy value. It is crucial to maintain precise and stable temperature control during experiments.
Troubleshooting Guides
Issue 1: Low Fluorescence Signal
Q: My fluorescence intensity readings for this compound are very low. What could be the cause and how can I fix it?
A: Low signal intensity can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Incorrect Instrument Settings:
-
Solution: Ensure that the excitation and emission wavelengths on the fluorometer are set correctly for this compound (Ex: ~355 nm, Em: ~430 nm).[5] Verify that the excitation and emission slits are appropriately adjusted; wider slits can increase signal but may also increase background noise.
-
-
Inadequate Probe Concentration:
-
Solution: The working concentration of this compound typically ranges from 0.5 µM to 5 µM.[2][5] If the concentration is too low, the signal will be weak. Prepare fresh dilutions of your this compound stock solution and consider performing a concentration titration to find the optimal concentration for your specific cell type or model membrane system.
-
-
Poor Probe Incorporation:
-
Solution: Ensure that the incubation time and temperature are adequate for this compound to incorporate into the membrane. A typical incubation is 5-30 minutes at 37°C.[5] Also, verify the quality of your this compound stock solution, as it can degrade over time. It is recommended to prepare fresh working solutions for each experiment.[6]
-
-
Instrument Malfunction:
-
Solution: Check the instrument's light source (e.g., xenon lamp) to ensure it is functioning correctly and has not exceeded its lifetime. Refer to the instrument's manual for maintenance and troubleshooting procedures.
-
Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence in my blank samples. What are the potential sources and solutions?
A: High background can obscure the true signal from your this compound probe. Here’s how to address it:
-
Contaminated Reagents or Buffers:
-
Solution: Use high-purity, spectroscopy-grade solvents and fresh buffers. Some media components can be inherently fluorescent. Test the fluorescence of each component of your buffer system individually to identify any potential sources of background signal.
-
-
Autofluorescence from Sample or Consumables:
-
Solution: If working with cells, be aware of cellular autofluorescence. When using microplates, opt for black-walled plates to minimize well-to-well crosstalk and background fluorescence.
-
-
Light Leaks:
-
Solution: Ensure that the sample chamber of the fluorometer is completely sealed to prevent ambient light from entering and interfering with the measurement.
-
Issue 3: Inconsistent or Unstable Anisotropy Readings
Q: My calculated anisotropy values are fluctuating and not reproducible. What could be causing this?
A: Inconsistent anisotropy readings are a common problem that can often be resolved by careful attention to experimental details.
-
Incorrect G-Factor Calibration:
-
Solution: The G-factor must be accurately determined for your specific instrument and experimental settings. Any error in the G-factor will directly impact the accuracy of your anisotropy calculation. Perform a G-factor calibration before your experiment using the same settings (wavelengths, slits).
-
-
Temperature Fluctuations:
-
Solution: As membrane fluidity is highly sensitive to temperature, even small fluctuations can alter this compound anisotropy.[9] Use a temperature-controlled cuvette holder or plate reader and allow your samples to equilibrate to the set temperature before taking measurements.
-
-
Photobleaching:
-
Solution: Photobleaching is the light-induced degradation of the fluorophore, which can lead to a decrease in signal and inaccurate anisotropy readings. To minimize photobleaching, reduce the intensity of the excitation light using neutral density filters, decrease the exposure time, and limit the sample's exposure to the excitation light.
-
-
Inner Filter Effect:
-
Solution: At high concentrations, the sample itself can absorb the excitation or emission light, leading to artificially low fluorescence intensity and incorrect anisotropy values. This is known as the inner filter effect. To mitigate this, it is recommended to work with sample absorbances below 0.1 at the excitation wavelength. Diluting the sample is the most straightforward solution.[11]
-
-
Light Scattering:
-
Solution: Light scattering from cells or liposomes in suspension can be highly polarized and interfere with the measurement.[12] To check for this, measure the anisotropy of a sample containing your cells or liposomes without the this compound probe. If there is a significant signal, you may need to subtract this background scattering from your sample readings.
-
Data Presentation
Table 1: this compound Properties and Common Experimental Parameters
| Parameter | Value/Range | Reference(s) |
| Excitation Wavelength (λex) | ~355 nm | [2][5] |
| Emission Wavelength (λem) | ~430 nm | [2][5] |
| Recommended Working Concentration | 0.5 µM - 5 µM | [2][5] |
| Incubation Time | 5 - 30 minutes | [5] |
| Incubation Temperature | 37 °C | [5] |
| Solvent for Stock Solution | DMSO | [2] |
Table 2: Troubleshooting Summary for this compound Anisotropy Measurements
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Incorrect instrument settings | Verify excitation/emission wavelengths and slit widths. |
| Low probe concentration | Optimize this compound concentration (0.5-5 µM). | |
| Poor probe incorporation | Ensure adequate incubation time and temperature (5-30 min at 37°C). | |
| High Background | Contaminated reagents | Use high-purity solvents and test buffer components individually. |
| Autofluorescence | Use black-walled plates; measure autofluorescence of unlabeled sample. | |
| Inconsistent Readings | Incorrect G-factor | Perform accurate G-factor calibration. |
| Temperature fluctuations | Use a temperature-controlled sample holder and allow for equilibration. | |
| Photobleaching | Reduce excitation light intensity and exposure time. | |
| Inner Filter Effect | Keep sample absorbance below 0.1 at the excitation wavelength. | |
| Light Scattering | Measure and subtract scattering from an unlabeled sample. |
Experimental Protocols
Protocol 1: Step-by-Step Fluorometer Calibration for Anisotropy (G-Factor Determination)
This protocol describes the determination of the G-factor, which is essential for accurate fluorescence anisotropy measurements.
-
Prepare a Fluorescent Standard: Prepare a dilute solution of a fluorophore that has a known, stable, and low anisotropy in a viscous solvent to minimize rotational depolarization. For this compound measurements, a dilute solution of this compound itself in a buffer can be used.
-
Set Instrument Parameters:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.
-
Set the excitation and emission slit widths to appropriate values that provide a good signal-to-noise ratio without causing rapid photobleaching.
-
-
Measure Fluorescence Intensities:
-
Place the fluorescent standard in the sample holder.
-
Set the excitation polarizer to the horizontal (H) position and the emission polarizer to the vertical (V) position. Measure the fluorescence intensity (IHV).
-
Keeping the excitation polarizer horizontal (H), rotate the emission polarizer to the horizontal (H) position. Measure the fluorescence intensity (IHH).
-
-
Calculate the G-Factor: The G-factor is the ratio of the sensitivities of the detection system for vertically and horizontally polarized light. It is calculated using the following formula:
-
G = IHV / IHH
-
-
Apply the G-Factor: This calculated G-factor should then be used in the fluorescence anisotropy equation for your experimental samples.
Protocol 2: Measuring Membrane Fluidity with this compound in Suspended Cells
This protocol outlines the general steps for labeling suspended cells with this compound and measuring fluorescence anisotropy.
-
Cell Preparation:
-
Harvest cells and centrifuge to form a pellet.
-
Wash the cells twice with a suitable buffer (e.g., PBS, pH 7.4) by resuspending the pellet and centrifuging again.[5]
-
-
This compound Labeling:
-
Prepare a working solution of this compound in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer, pH 7.4) at a final concentration between 0.5 µM and 5 µM.[5]
-
Resuspend the washed cell pellet in the this compound working solution.
-
Incubate the cells for 5-30 minutes at 37°C, protected from light.[5]
-
-
Washing:
-
Anisotropy Measurement:
-
Resuspend the final cell pellet in the appropriate buffer.
-
Transfer the cell suspension to a cuvette.
-
Place the cuvette in the temperature-controlled holder of the fluorometer and allow the temperature to equilibrate.
-
Measure the fluorescence intensities with the polarizers in the following four orientations:
-
Excitation Vertical, Emission Vertical (IVV)
-
Excitation Vertical, Emission Horizontal (IVH)
-
Excitation Horizontal, Emission Vertical (IHV)
-
Excitation Horizontal, Emission Horizontal (IHH)
-
-
-
Data Analysis:
-
Calculate the G-factor if it has not been determined previously (G = IHV / IHH).
-
Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Visualizations
References
- 1. A comparison of the fluorescence properties of this compound as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. jasco-global.com [jasco-global.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TMA-DPH and Laurdan for Membrane Order Analysis
For Researchers, Scientists, and Drug Development Professionals
The biophysical properties of cellular membranes, particularly lipid order and fluidity, play a pivotal role in a vast array of cellular processes, including signal transduction, protein function, and drug-membrane interactions. The selection of an appropriate fluorescent probe is critical for the accurate assessment of these properties. This guide provides a detailed, data-driven comparison of two widely used fluorescent probes: 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) and 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan).
Probes at a Glance: Distinct Mechanisms for Reporting Membrane Order
This compound and Laurdan offer unique insights into membrane structure through different photophysical principles. This compound, a derivative of DPH, is a cylindrical-shaped molecule whose fluorescence emission dipole is aligned with its long molecular axis.[1] Its utility lies in fluorescence polarization (anisotropy) measurements, which are sensitive to the rotational motion of the probe within the membrane.[1] In contrast, Laurdan's fluorescence is sensitive to the polarity of its environment, which is influenced by the degree of water penetration into the lipid bilayer.[2][3] This property allows for the ratiometric measurement of membrane phase properties using Generalized Polarization (GP).[4]
Quantitative Data Presentation
For a direct comparison of their key characteristics, the following tables summarize the photophysical and practical properties of this compound and Laurdan.
Table 1: Photophysical Properties
| Property | This compound | Laurdan |
| Excitation Maximum (λex) | ~355 nm | ~366 nm |
| Emission Maximum (λem) | ~430 nm | Gel Phase: ~440 nm, Liquid Phase: ~490 nm |
| Primary Measurement | Fluorescence Anisotropy | Generalized Polarization (GP) |
| Sensitivity | Rotational mobility of the probe | Environmental polarity and water penetration |
| Quantum Yield (φ) | Not consistently reported | ~0.61 |
| Extinction Coefficient (ε) | 52,000 M⁻¹cm⁻¹ at 355 nm | 19,500 M⁻¹cm⁻¹ |
Table 2: Practical Considerations
| Consideration | This compound | Laurdan |
| Molecular Weight | 461.6 g/mol | 353.55 g/mol |
| Solubility | Soluble in DMSO and DMF | Soluble in DMF and acetonitrile |
| Typical Staining Concentration | 0.5 - 5 µM | Typically around 10 µM |
| Staining Time | 5 - 30 minutes | ~30 minutes |
| Cellular Localization | Anchors at the cell surface, localizing to the phospholipid bilayer | Inserts into the lipid bilayer with the naphthalene (B1677914) moiety near the glycerol (B35011) backbone |
| Advantages | Specifically reports on the dynamics within the membrane's hydrophobic core. Its cationic nature helps to anchor it at the membrane surface, reducing internalization compared to DPH. | Ratiometric measurement (GP) is less susceptible to artifacts from variations in probe concentration and lamp intensity. Sensitive to lipid phase transitions. |
| Disadvantages | Anisotropy measurements can be influenced by factors other than membrane order, such as probe aggregation. Less sensitive to phase transitions compared to Laurdan. | Can be internalized by cells, leading to signals from intracellular membranes. Less photostable than some of its derivatives. |
Experimental Principles and Workflows
The distinct mechanisms of this compound and Laurdan necessitate different experimental setups and data analysis approaches.
This compound: Measuring Rotational Diffusion via Fluorescence Anisotropy
This compound's fluorescence anisotropy is a measure of its rotational mobility within the membrane. A higher degree of membrane order restricts the probe's rotation, resulting in higher anisotropy values. Conversely, in a more fluid membrane, the probe rotates more freely, leading to lower anisotropy.
Laurdan: Probing Environmental Polarity with Generalized Polarization
Laurdan exhibits a spectral shift in its fluorescence emission depending on the phase of the surrounding lipids. In a more ordered, gel-like phase, the emission is blue-shifted (~440 nm), while in a disordered, liquid-crystalline phase, it is red-shifted (~490 nm). This shift is due to the reorientation of water molecules around the excited probe, which is more restricted in ordered membranes. The Generalized Polarization (GP) value is a ratiometric calculation that quantifies this spectral shift.
Detailed Experimental Protocols
This compound Staining and Anisotropy Measurement
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Cells of interest (adherent or in suspension)
-
Fluorometer equipped with polarizers
Protocol for Staining Suspended Cells:
-
Prepare a 10-50 mM stock solution of this compound in DMSO.
-
Harvest cells by centrifugation and resuspend in the desired buffer at an appropriate density.
-
Dilute the this compound stock solution in the buffer to a final working concentration of 0.5-5 µM.
-
Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.
-
Pellet the cells by centrifugation and wash twice with fresh buffer to remove unbound probe.
-
Resuspend the cells in the appropriate buffer for measurement.
Protocol for Staining Adherent Cells:
-
Culture adherent cells on coverslips or in culture plates.
-
Prepare the this compound working solution as described above.
-
Remove the culture medium and wash the cells with buffer.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C.
-
Wash the cells twice with fresh buffer.
-
Add fresh buffer to the cells for imaging or measurement.
Anisotropy Measurement:
-
Place the labeled cell sample in the fluorometer.
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence intensity of the emitted light through a vertical polarizer (I_parallel) and a horizontal polarizer (I_perpendicular).
-
Calculate the G-factor (instrumental correction factor) using a solution with a known low anisotropy or by using horizontally polarized excitation.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular).
Laurdan Staining and Generalized Polarization (GP) Measurement
Materials:
-
Laurdan powder
-
Dimethylformamide (DMF) or acetonitrile
-
Appropriate buffer (e.g., PBS)
-
Cells of interest
-
Spectrofluorometer or fluorescence microscope with appropriate filter sets
Protocol for Cell Staining:
-
Prepare a stock solution of Laurdan (e.g., 20 mM) in DMF or acetonitrile.
-
Dilute the Laurdan stock solution in buffer or culture medium to the desired final concentration (e.g., 10 µM).
-
Incubate the cells with the Laurdan working solution for approximately 30 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess probe.
GP Measurement:
-
Place the labeled cell sample in the spectrofluorometer or on the microscope stage.
-
Set the excitation wavelength to ~366 nm.
-
Measure the fluorescence emission intensity at 440 nm (I_440) and 490 nm (I_490).
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).
-
GP values typically range from +1 (highly ordered) to -1 (highly disordered).
Conclusion: Choosing the Right Probe for Your Research
The choice between this compound and Laurdan depends on the specific research question and the experimental system.
-
This compound is an excellent choice for quantifying the rotational dynamics within the hydrophobic core of the membrane and is particularly useful when seeking to minimize probe internalization. Its measurement, fluorescence anisotropy, provides a direct assessment of membrane "fluidity."
-
Laurdan is the preferred probe for visualizing and quantifying lipid domains and phase separation. Its ratiometric nature makes it robust for imaging applications, providing a clear distinction between ordered and disordered membrane regions.
For a comprehensive understanding of membrane biophysics, the complementary use of both probes can provide a more complete picture of membrane order and dynamics. Researchers should carefully consider the advantages and limitations of each probe, as outlined in this guide, to select the most appropriate tool for their studies.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Membrane aging during cell growth ascertained by Laurdan generalized polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Membrane Fluidity Analysis: TMA-DPH and FRAP
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of the cell membrane, often described by its fluidity, is critical for a multitude of cellular processes, from signal transduction to drug-membrane interactions. Understanding and quantifying membrane fluidity is therefore a key aspect of cellular biology and drug development. This guide provides a detailed comparison of two powerful fluorescence-based techniques used to probe membrane dynamics: Trimethylammonium-diphenylhexatriene (TMA-DPH) fluorescence anisotropy and Fluorescence Recovery After Photobleaching (FRAP). While both methods provide insights into the physical state of the lipid bilayer, they measure distinct aspects of molecular motion and, when used in conjunction, can offer a more complete picture of membrane dynamics.
Probing Different Facets of Membrane Dynamics
This compound and FRAP are complementary techniques that report on different modes of motion within the lipid bilayer. This compound measures the rotational mobility of the probe, providing an indication of the local environmental constraint, while FRAP assesses the lateral diffusion of fluorescently labeled molecules over micrometers, offering insights into the long-range connectivity and organization of the membrane.
This compound (Trimethylammonium-diphenylhexatriene) is a fluorescent probe that intercalates into the lipid bilayer.[1][2] Its cationic trimethylammonium group anchors it at the lipid-water interface, ensuring it specifically reports on the properties of the plasma membrane in living cells.[2] The technique relies on measuring the fluorescence anisotropy (or polarization) of the probe. When excited with polarized light, the extent of depolarization of the emitted light is inversely proportional to the rotational mobility of the this compound molecule.[3] A high anisotropy value indicates restricted rotation and thus, a more ordered or less fluid membrane. Conversely, a low anisotropy value suggests greater rotational freedom and a more fluid membrane.
Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to quantify the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.[4] In a FRAP experiment, a specific region of interest on a fluorescently labeled membrane is irreversibly photobleached with a high-intensity laser. The subsequent recovery of fluorescence in the bleached area, due to the movement of surrounding unbleached molecules into the region, is monitored over time. The rate of this recovery is directly related to the diffusion coefficient of the fluorescent molecule, and the extent of recovery provides information on the fraction of mobile molecules.
Comparative Analysis: this compound vs. FRAP
| Parameter | This compound (Fluorescence Anisotropy) | FRAP (Fluorescence Recovery After Photobleaching) |
| Principle | Measures the rotational diffusion of the this compound probe within the lipid bilayer. | Measures the lateral diffusion of fluorescently labeled molecules into a photobleached area. |
| Primary Measurement | Fluorescence Anisotropy (r) - a dimensionless value. Higher 'r' indicates lower fluidity. | Diffusion Coefficient (D) in µm²/s and Mobile Fraction (Mf) in %. Higher 'D' and 'Mf' indicate higher fluidity. |
| Type of Mobility | Rotational mobility in the nanometer scale. | Lateral mobility over micrometer distances. |
| Information Provided | Local membrane order and packing of lipid acyl chains. | Long-range diffusion, membrane connectivity, and presence of immobile fractions. |
| Typical Probes | This compound, a small fluorescent molecule. | Fluorescently tagged lipids (e.g., NBD-PE, Atto647N-sphingomyelin) or proteins (e.g., GFP-tagged proteins). |
| Instrumentation | Spectrofluorometer with polarization filters. | Confocal laser scanning microscope. |
| Advantages | High throughput, provides an average measure of membrane order from a cell population or liposome (B1194612) suspension. Relatively simple data analysis. | Provides spatially resolved information, can distinguish between mobile and immobile populations, applicable to specific membrane domains. |
| Limitations | Provides an average measurement and no spatial resolution within a single cell. The probe itself can potentially perturb the membrane. | Lower throughput, more complex data analysis, potential for phototoxicity and bleaching artifacts. |
Experimental Protocols
This compound Fluorescence Anisotropy Measurement
This protocol is adapted for measuring membrane fluidity in liposomes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Liposome suspension in a suitable buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer equipped with excitation and emission polarizers
Procedure:
-
Probe Incubation: Add the this compound stock solution to the liposome suspension to a final concentration of 0.5-5 µM. The final DMSO concentration should be kept low (e.g., < 0.1% v/v) to avoid affecting membrane properties.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a sufficient time (e.g., 5-15 minutes) to allow the probe to incorporate into the liposome membranes. The incubation should be performed in the dark to prevent photobleaching.
-
Anisotropy Measurement: Transfer the sample to a cuvette and place it in the temperature-controlled holder of the spectrofluorometer.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the G-factor, an instrument-specific correction factor, calculated as G = I_HV / I_HH.
FRAP Analysis of Lipid Diffusion
This protocol outlines the general steps for a FRAP experiment on a confocal microscope to measure lipid diffusion in the plasma membrane of adherent cells.
Materials:
-
Adherent cells grown on glass-bottom dishes or coverslips.
-
Fluorescently labeled lipid probe (e.g., NBD-PE).
-
Confocal laser scanning microscope with a high-power laser for bleaching.
Procedure:
-
Cell Labeling: Incubate the cells with the fluorescent lipid probe under appropriate conditions to label the plasma membrane. The concentration and incubation time will depend on the specific probe and cell type.
-
Microscope Setup: Place the sample on the microscope stage and bring the cells into focus. Select a cell with a flat, uniform membrane area for the experiment.
-
Pre-bleach Imaging: Acquire a few images (e.g., 3-5 frames) of the region of interest (ROI) using low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to bleach a defined area within the ROI. The size and shape of the bleach spot can be controlled by the microscope software.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the fluorescence recovery. The frequency and duration of image acquisition should be optimized based on the expected diffusion rate.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region, a non-bleached region (for photobleaching correction), and a background region over time.
-
Normalize the fluorescence recovery curve.
-
Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Visualization of Concepts and Workflows
To better illustrate the principles and processes discussed, the following diagrams are provided.
References
- 1. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and this compound as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of culture and incubation conditions on membrane fluidity in monolayers of cultured cells measured as fluorescence anisotropy using trimethylammoniumdiphenylhexatriene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Validating Membrane Fluidity: A Comparison of Fluorescent Probes
For researchers, scientists, and drug development professionals, understanding the subtle dynamics of cell membranes is paramount. Membrane fluidity, a measure of the viscosity of the lipid bilayer, plays a pivotal role in cellular processes ranging from signal transduction to drug-membrane interactions. This guide provides an objective comparison of four commonly used fluorescent probes for measuring membrane fluidity: Laurdan (B1674558), 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), and nitrobenzoxadiazole-phosphatidylethanolamine (NBD-PE). By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate probe for their specific research needs and to facilitate the cross-validation of their findings.
The choice of a fluorescent probe is critical as each localizes to a distinct region within the lipid bilayer and reports on different aspects of membrane dynamics. This inherent difference necessitates a careful interpretation of results and, ideally, a cross-validation using multiple probes to obtain a comprehensive understanding of membrane fluidity.
Probing the Membrane: A Comparative Overview
The following table summarizes the key characteristics of Laurdan, DPH, this compound, and NBD-PE, highlighting their distinct properties and applications in the study of membrane fluidity.
| Probe | Location in Membrane | Principle of Measurement | Key Parameter | Primary Application |
| Laurdan | Glycerol backbone region (interface) | Solvent-sensitive spectral shift | Generalized Polarization (GP) | Reports on lipid packing and water penetration at the membrane interface. Can distinguish between liquid-ordered (Lo) and liquid-disordered (Ld) phases.[1][2] |
| DPH | Hydrophobic core | Rotational mobility | Fluorescence Anisotropy (r) | Measures the fluidity of the deep hydrophobic core of the bilayer.[3] |
| This compound | Anchored at the lipid-water interface, with the DPH moiety in the upper acyl chain region | Rotational mobility | Fluorescence Anisotropy (r) | Reports on the fluidity of the membrane region closer to the surface.[3] |
| NBD-PE | Headgroup region, with the NBD fluorophore near the interface | Fluorescence quenching or FRET | Fluorescence Intensity/Lifetime | Primarily used to study lipid transport and membrane fusion, but changes in quenching can infer alterations in membrane fluidity and lipid packing.[4][5] |
Quantitative Cross-Validation: Laurdan GP vs. DPH Anisotropy
A direct comparison of Laurdan and DPH in model membranes reveals how these probes report differently on membrane order and dynamics. The following table presents time-resolved anisotropy data for DPH and Laurdan in large unilamellar vesicles (LUVs) at different temperatures, highlighting the differential sensitivity of these probes to changes in the membrane environment. The parameter θ₁ represents the rotational correlation time, which is related to the probe's mobility.
| Membrane Composition | Temperature (°C) | Probe | θ₁ (ns) |
| DPPC | 25 | DPH | 0.89 ± 0.04 |
| Laurdan | 1.3 ± 0.1 | ||
| DPPC | 50 | DPH | 0.15 ± 0.01 |
| Laurdan | 0.31 ± 0.02 | ||
| DOPC | 25 | DPH | 2.1 ± 0.2 |
| Laurdan | 1.2 ± 0.1 | ||
| DOPC | 50 | DPH | 0.51 ± 0.03 |
| Laurdan | 0.25 ± 0.02 | ||
| DOPC/DPPC (1:1) | 25 | DPH | 1.5 ± 0.1 |
| Laurdan | 1.3 ± 0.1 | ||
| DOPC/DPPC (1:1) | 50 | DPH | 0.29 ± 0.02 |
| Laurdan | 0.28 ± 0.02 |
Data extracted from: "Differential Dynamic and Structural Behavior of Lipid-Cholesterol Domains in Model Membranes"[6]
This data illustrates that in the gel phase (DPPC at 25°C), DPH has a lower rotational correlation time than Laurdan, suggesting it experiences a less restricted environment in the deeper core. Conversely, in the liquid-disordered phase (DOPC), Laurdan exhibits a faster rotational motion. These differences underscore the importance of considering the probe's location when interpreting fluidity data.[6]
Experimental Protocols
Detailed methodologies for utilizing each fluorescent probe are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental system.
Laurdan Generalized Polarization (GP) Measurement
-
Probe Preparation: Prepare a 1 mM stock solution of Laurdan in ethanol (B145695).
-
Liposome (B1194612)/Cell Labeling:
-
For liposomes, add the Laurdan stock solution to the pre-formed liposome suspension to a final probe-to-lipid molar ratio of 1:500.
-
For cells, incubate the cells with 5 µM Laurdan in serum-free medium for 30-60 minutes at 37°C.
-
-
Washing: Wash the labeled liposomes or cells twice with buffer (e.g., PBS) to remove unincorporated probe.
-
Fluorescence Measurement:
-
Resuspend the sample in buffer.
-
Excite the sample at 350 nm.
-
Record the emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
-
GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).[1][7]
DPH and this compound Fluorescence Anisotropy Measurement
-
Probe Preparation: Prepare a 2 mM stock solution of DPH or this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) for DPH, ethanol for this compound).
-
Liposome/Cell Labeling:
-
For DPH, add the stock solution to the sample to a final concentration of 1 µM and incubate for at least 30 minutes at the desired temperature.
-
For this compound, add the stock solution to the sample to a final concentration of 1 µM and incubate for 5-10 minutes.[3]
-
-
Fluorescence Measurement:
-
Excite the sample with vertically polarized light at 360 nm.
-
Measure the fluorescence emission at 430 nm through polarizers oriented parallel (Ivv) and perpendicular (Ivh) to the excitation polarizer.
-
Measure the emission with horizontally polarized excitation and parallel (Ihv) and perpendicular (Ihh) emission polarization to determine the G-factor (G = Ihv / Ihh).
-
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh).
NBD-PE Fluorescence Quenching Assay for Membrane Fluidity
-
Probe and Quencher Preparation: Prepare stock solutions of NBD-PE and a suitable membrane-impermeable quencher (e.g., sodium dithionite) in an appropriate buffer.
-
Liposome/Cell Labeling: Incorporate NBD-PE into the liposomes or cell membranes at a low concentration (e.g., 1 mol%).
-
Baseline Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the NBD-PE labeled sample at an excitation wavelength of 463 nm and an emission wavelength of 536 nm.[8]
-
Quenching: Add the quencher to the sample and incubate for a defined period.
-
Final Fluorescence Measurement: Measure the fluorescence intensity (F) after quenching.
-
Fluidity Inference: A change in the quenching efficiency (F/F₀) under different experimental conditions (e.g., addition of a drug) can indicate a change in membrane fluidity. Increased fluidity may lead to greater accessibility of the probe to the quencher, resulting in a lower F/F₀ value.
Visualizing the Workflow and Probe Interactions
To better illustrate the experimental process and the underlying principles of probe selection, the following diagrams were generated using the Graphviz DOT language.
Figure 1: Experimental workflow for cross-validating membrane fluidity with different fluorescent probes.
Figure 2: Differential localization of fluorescent probes within the lipid bilayer.
Conclusion
The cross-validation of membrane fluidity measurements using a suite of fluorescent probes provides a more robust and nuanced understanding of membrane dynamics than reliance on a single method. Laurdan, DPH, this compound, and NBD-PE each offer unique insights into different regions and properties of the lipid bilayer. By carefully selecting probes based on the specific research question and cross-validating the results, researchers can build a more complete and accurate picture of the complex and dynamic nature of cellular membranes. This comprehensive approach is essential for advancing our knowledge in cell biology and for the development of new therapeutic strategies that target membrane-associated processes.
References
- 1. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developmental changes in synaptic membrane fluidity: a comparison of 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-[4-(trimethylamino)phenyl]-6-phenyl-1,3,5-hexatriene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Dynamic and Structural Behavior of Lipid-Cholesterol Domains in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Comparison Guide: TMA-DPH Anisotropy in Response to Cholesterol Depletion
This guide provides a comprehensive comparison of TMA-DPH fluorescence anisotropy as a method to assess changes in plasma membrane fluidity following cholesterol depletion. It is intended for researchers, scientists, and drug development professionals working in cell biology and membrane biophysics. The guide includes experimental data, detailed protocols, and comparisons with alternative methods.
Introduction to Membrane Fluidity and this compound Anisotropy
The fluidity of the plasma membrane, largely influenced by its lipid composition, is crucial for numerous cellular processes, including signal transduction, membrane trafficking, and the function of membrane proteins. Cholesterol is a key regulator of membrane fluidity; it tends to decrease fluidity in the liquid-disordered phase and increase it in the gel phase by ordering the acyl chains of phospholipids.
Fluorescence anisotropy is a powerful technique to measure membrane fluidity. It relies on the use of fluorescent probes, such as 1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene (this compound). When excited with polarized light, the emitted light from this compound will also be polarized. The degree of depolarization is related to the rotational mobility of the probe, which in turn reflects the fluidity of its environment. A lower anisotropy value indicates higher rotational freedom and thus higher membrane fluidity[1].
This compound is a cationic derivative of DPH and is particularly useful for studying the plasma membrane of living cells. Its positively charged trimethylammonium group anchors the probe at the lipid-water interface, preventing its rapid internalization and providing information specifically about the dynamics of the outer leaflet of the plasma membrane[2][3][4]. Cholesterol depletion is expected to increase membrane fluidity, leading to a decrease in this compound fluorescence anisotropy[5].
Experimental Protocols
Cholesterol Depletion using Methyl-β-Cyclodextrin (MβCD)
Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that is widely used to selectively remove cholesterol from the plasma membrane of cultured cells.
Materials:
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium or buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Cultured cells
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet them by centrifugation and wash twice with a buffered salt solution. For adherent cells, the procedure can be performed directly in the culture dish.
-
MβCD Solution Preparation: Prepare a stock solution of MβCD in serum-free medium or a buffered salt solution. A common working concentration is 10 mM.
-
Cholesterol Depletion: Remove the culture medium from the cells. Wash the cells once with serum-free medium.
-
Add the MβCD solution to the cells.
-
Incubation: Incubate the cells with the MβCD solution for 30-60 minutes at 37°C. The optimal concentration and incubation time can vary between cell types and should be determined empirically to ensure efficient cholesterol removal without compromising cell viability.
-
Washing: After incubation, remove the MβCD solution and wash the cells three times with the buffered salt solution to remove the MβCD-cholesterol complexes.
-
The cells are now ready for this compound labeling and anisotropy measurements.
This compound Labeling and Fluorescence Anisotropy Measurement
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Buffered salt solution (e.g., Hanks' with 20 mM HEPES, pH 7.4)
-
Fluorometer equipped with polarizers
Protocol:
-
This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in DMSO. Store protected from light.
-
Working Solution: Dilute the this compound stock solution in a buffered salt solution to a final concentration of 0.5-5 µM. The working solution should be prepared fresh.
-
Cell Labeling: Resuspend the cholesterol-depleted and control cells in the this compound working solution.
-
Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash twice with the buffered salt solution to remove unincorporated probe.
-
Resuspension: Resuspend the washed cells in the buffered salt solution.
-
Anisotropy Measurement: Transfer the cell suspension to a cuvette. Measure the fluorescence anisotropy using a fluorometer with excitation set at ~355 nm and emission at ~430 nm. The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where:
-
I_VV is the fluorescence intensity with the excitation and emission polarizers oriented vertically.
-
I_VH is the fluorescence intensity with the excitation polarizer vertical and the emission polarizer horizontal.
-
G is the grating correction factor, which is the ratio of the sensitivities of the detection system for vertically and horizontally polarized light (G = I_HV / I_HH).
-
Data Presentation: this compound Anisotropy Changes
The following table summarizes experimental data on the effect of cholesterol depletion on the fluorescence anisotropy of this compound and DPH.
| Cell Line | Treatment | Probe | Relative Anisotropy (Mean ± SEM) | Change | Reference |
| Rat C6 Glioblastoma | 10 mM MβCD for 30 min | This compound | 0.933 ± 0.008 | Decrease | |
| Rat C6 Glioblastoma | 10 mM MβCD for 30 min | DPH | 0.827 ± 0.033 | Decrease |
Note: The data from the reference study was presented as a fold change relative to the untreated control.
Comparison with Alternative Probes
While this compound is a valuable tool, other fluorescent probes can provide complementary information about membrane properties.
| Probe | Location in Membrane | Measurement | Principle | Advantages | Disadvantages |
| This compound | Anchored at the lipid-water interface | Fluorescence Anisotropy | Measures rotational mobility of the probe, which is inversely related to membrane fluidity. | Specific to the plasma membrane surface in living cells; less prone to internalization than DPH. | Anisotropy can be influenced by factors other than fluidity, such as probe lifetime. |
| DPH | Hydrophobic core of the membrane | Fluorescence Anisotropy | Similar to this compound, measures rotational mobility in the membrane core. | Sensitive to changes in the acyl chain region of the bilayer. | Rapidly internalized by living cells, making it difficult to specifically measure plasma membrane fluidity. Can perturb the membrane it is measuring. |
| Laurdan | Senses the polarity of the glycerol (B35011) backbone region | Generalized Polarization (GP) | The emission spectrum of Laurdan shifts in response to the polarity of its environment, which is related to water penetration into the bilayer and lipid packing. | Can distinguish between changes in membrane fluidity and lipid order. GP values are ratiometric, minimizing artifacts from probe concentration or illumination intensity. | GP values can be influenced by factors other than lipid order, such as the presence of specific ions. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring this compound anisotropy after cholesterol depletion.
Principle of this compound Anisotropy Change
Caption: Effect of cholesterol depletion on this compound anisotropy.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and this compound as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to TMA-DPH: Correlating Membrane Fluidity with Cellular Physiology
In the intricate world of cellular biology, the plasma membrane is not merely a static barrier but a dynamic interface crucial for a myriad of physiological processes.[1][2] Its fluidity, a measure of the viscosity of the lipid bilayer, influences everything from signal transduction to cell adhesion and drug uptake.[1][2][3] For researchers and drug development professionals, accurately quantifying membrane fluidity is paramount. This guide provides a comprehensive comparison of Trimethylammonium-diphenylhexatriene (TMA-DPH), a fluorescent probe for assessing membrane fluidity, with other common alternatives, supported by experimental data and detailed protocols.
This compound: A Hydrophobic Fluorescent Probe for Membrane Fluidity
This compound is a hydrophobic fluorescent probe that integrates into the lipid bilayer of cell membranes.[4][5] Its fluorescence polarization, or anisotropy, is sensitive to the rotational motion of the probe within the membrane, which in turn is dictated by the fluidity of its microenvironment.[6][7] A higher degree of fluorescence polarization indicates a more ordered, less fluid membrane, while lower polarization suggests a more fluid environment.[7] this compound is particularly valuable because its cationic trimethylammonium group anchors it to the cell surface, providing specific information about the plasma membrane's fluidity.[8][9]
Comparison with Alternative Probes: DPH and Laurdan (B1674558)
While this compound is a powerful tool, it is essential to understand its characteristics in comparison to other commonly used membrane probes, such as its parent molecule, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), and Laurdan.
-
This compound vs. DPH: The primary distinction lies in their localization within the cell. Due to its charged headgroup, this compound remains primarily in the plasma membrane, offering specific insights into the fluidity of the cell surface.[8][10] In contrast, the more hydrophobic DPH rapidly partitions into all cellular membranes, providing a more generalized measure of membrane fluidity.[8][11] Molecular dynamics simulations have shown that while this compound's movement is more restricted, its average location is only slightly shallower than that of DPH.[12]
-
This compound vs. Laurdan: Laurdan is another fluorescent probe that reports on membrane properties, but it is sensitive to the polarity of its environment, which is influenced by the presence of water molecules in the bilayer.[13] This sensitivity allows Laurdan's generalized polarization (GP) to reflect the lipid order, while its fluorescence anisotropy can indicate membrane fluidity.[13] Therefore, Laurdan can offer complementary information to this compound by distinguishing between changes in lipid order and fluidity.
| Probe | Primary Location | Measurement Principle | Key Advantage |
| This compound | Plasma Membrane | Fluorescence Polarization/Anisotropy | Specific for plasma membrane fluidity |
| DPH | All Cellular Membranes | Fluorescence Polarization/Anisotropy | General measure of membrane fluidity |
| Laurdan | Membrane Interface | Generalized Polarization (GP) & Anisotropy | Distinguishes between lipid order and fluidity |
Quantitative Data from Experimental Comparisons
Experimental data highlights the differential responses of these probes to changes in membrane composition. For instance, in a study involving cholesterol depletion in C6 glioblastoma cells, both DPH and this compound showed a decrease in fluorescence anisotropy, indicating increased membrane fluidity. However, DPH exhibited a more significant reduction compared to this compound.[14]
| Treatment | Probe | Relative Fold Change in Fluorescence Anisotropy (Mean ± SEM) |
| Cholesterol Depletion (MβCD) | DPH | 0.827 ± 0.033 |
| This compound | 0.933 ± 0.008 |
Data adapted from a study on C6 glioblastoma cells.[14]
This difference can be attributed to their distinct locations within the membrane, with DPH probing deeper into the hydrophobic core, which is more significantly affected by cholesterol removal.[11][14]
Correlation with Cell Physiological State
Changes in membrane fluidity, as measured by this compound, are linked to various cellular states and processes:
-
Apoptosis: An increase in membrane fluidity is often observed during the early stages of apoptosis. This change can be detected by a decrease in this compound fluorescence polarization.
-
Drug Resistance: Alterations in membrane fluidity have been associated with multidrug resistance in cancer cells. This compound can be used to monitor these changes and investigate the role of the plasma membrane in drug uptake and efflux.[15]
-
Cell Adhesion and Signaling: Membrane fluidity plays a critical role in the lateral diffusion of membrane proteins, which is essential for cell adhesion and signal transduction.[1][2][16]
Experimental Protocols
Measuring Membrane Fluidity using this compound
This protocol outlines the general steps for measuring plasma membrane fluidity in live cells using this compound.
Materials:
-
This compound stock solution (e.g., 10-50 mM in DMSO)[6]
-
Phosphate-buffered saline (PBS) or serum-free medium (pH 7.4)[4]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)[4][6]
-
Suspension or adherent cells
-
Fluorometer or fluorescence microscope with polarization capabilities
Procedure for Suspension Cells:
-
Harvest cells and wash them twice with PBS by centrifugation.[4]
-
Prepare a working solution of this compound by diluting the stock solution to 0.5-5 µM in HBSS with 20 mM HEPES. The optimal concentration should be determined experimentally.[4][6]
-
Resuspend the cell pellet in the this compound working solution and incubate for 5-30 minutes at 37°C, protected from light.[4]
-
Centrifuge the cells to remove the staining solution and wash twice with PBS.[4]
-
Resuspend the cells in an appropriate buffer for analysis.[4]
-
Measure fluorescence anisotropy using a fluorometer or fluorescence microscope with excitation at ~355 nm and emission at ~430 nm.[4]
Procedure for Adherent Cells:
-
Culture adherent cells on sterile coverslips or in culture wells.[4]
-
Remove the culture medium and gently wash the cells.
-
Add the this compound working solution (0.5-5 µM in HBSS with 20 mM HEPES) and incubate for 5-30 minutes at 37°C, protected from light.[4]
-
Wash the cells with an appropriate buffer.[4]
-
Analyze the cells directly using a fluorescence microscope or, for flow cytometry, detach the cells (e.g., with trypsin) before analysis.[4]
Visualizing Experimental Workflows and Cellular Pathways
To better understand the application of this compound, the following diagrams illustrate the experimental workflow and the relationship between membrane fluidity and cellular signaling.
By providing specific data on the plasma membrane, this compound offers a nuanced view of cellular health and function. This guide serves as a starting point for researchers looking to incorporate this powerful tool into their studies of cellular physiology and drug discovery.
References
- 1. homework.study.com [homework.study.com]
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. conductscience.com [conductscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thermofisher.com [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of the plasma membrane leaflets in drug uptake and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A correlation between membrane fluidity and the critical temperature for cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cationic Membrane Probes: The Advantages of TMA-DPH
For researchers, scientists, and drug development professionals, the accurate measurement of cell membrane properties is crucial for understanding cellular processes and drug-membrane interactions. This guide provides a detailed comparison of the cationic fluorescent probe TMA-DPH with other alternatives for assessing membrane fluidity, supported by experimental data and protocols.
Unveiling Membrane Dynamics: The Superiority of this compound
1-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (this compound) stands out as a premier cationic fluorescent probe for the analysis of plasma membrane fluidity. Its primary advantage lies in its specific and stable localization at the cell surface, a feature that distinguishes it from its parent compound, DPH, and other membrane probes.
The key advantages of this compound include:
-
Plasma Membrane Specificity : The positively charged trimethylammonium group anchors the probe to the outer leaflet of the plasma membrane, preventing rapid internalization.[1][2] This is a significant improvement over the non-cationic probe DPH, which rapidly partitions into the hydrophobic core of the membrane and is quickly internalized by cells.[1][2] This specific localization allows for the targeted study of the plasma membrane's biophysical properties.
-
Prolonged Surface Residency : this compound remains at the cell surface for extended periods, enabling stable and reliable measurements of plasma membrane fluidity over time.[1] In contrast, the rapid internalization of DPH complicates the specific analysis of the plasma membrane, as the resulting signal is an average from various intracellular membranes.
-
High Sensitivity to Membrane Order : this compound's fluorescence anisotropy is highly sensitive to the rotational mobility of the probe within the membrane, providing a direct measure of membrane fluidity or order. An increase in fluorescence anisotropy corresponds to a decrease in membrane fluidity.
Comparative Analysis of Cationic Membrane Probes
While this compound is a powerful tool, other cationic probes are also employed in membrane studies. This section compares this compound with notable alternatives.
| Probe | Principle of Measurement | Primary Application | Advantages | Disadvantages |
| This compound | Fluorescence Anisotropy | Plasma Membrane Fluidity | High plasma membrane specificity; Slow internalization rate; Sensitive to lipid order. | Photobleaching can occur with prolonged exposure. |
| Laurdan | Generalized Polarization (GP) | Membrane Fluidity & Lipid Rafts | Sensitive to the polarity of the membrane environment, reflecting water penetration; Can distinguish between lipid phases (liquid-ordered vs. liquid-disordered). | Less specific to the plasma membrane compared to this compound; GP values can be influenced by factors other than fluidity. |
| DiIC12 | Preferential Partitioning | Visualization of Fluid Domains | Accumulates in more fluid membrane regions, allowing for the visualization of lipid microdomains. | Provides qualitative rather than quantitative measurements of overall membrane fluidity. |
| Styryl Dyes (e.g., FM dyes) | Fluorescence Enhancement upon Membrane Binding | Vesicle Trafficking, Endocytosis/Exocytosis | Exhibit a significant increase in fluorescence upon binding to membranes, making them excellent for tracking membrane dynamics. | Primarily used for tracking membrane turnover rather than quantifying steady-state fluidity. |
| Rhodamine-based dyes (e.g., TMRE/TMRM) | Accumulation based on Membrane Potential | Mitochondrial Membrane Potential | Strong fluorescence signal and sensitivity to changes in membrane potential. | Primarily reporters of membrane potential, not fluidity. |
Experimental Data Summary
The following table summarizes key quantitative data for this compound and alternative probes based on published experimental findings.
| Probe | Excitation Max (nm) | Emission Max (nm) | Typical Anisotropy (r) or GP Value | Experimental Conditions | Reference |
| This compound | 355 | 430 | 0.25 - 0.35 (anisotropy) | Varies with cell type and temperature. Higher values indicate lower fluidity. | |
| DPH | 355 | 430 | 0.15 - 0.25 (anisotropy) | Varies with cell type and temperature. Generally lower than this compound in whole cells due to internalization. | |
| Laurdan | 350-400 | 440 (ordered), 490 (disordered) | GP: -0.3 to +0.6 | Varies with lipid phase. Positive GP in ordered phase, negative in disordered phase. |
Key Experimental Methodologies
Detailed protocols are essential for reproducible and accurate measurements. Below are methodologies for key experiments using this compound and alternative probes.
Measurement of Plasma Membrane Fluidity using this compound
This protocol outlines the measurement of membrane fluidity in living cells using fluorescence anisotropy.
Materials:
-
This compound stock solution (e.g., 2 mM in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Cultured cells (adherent or in suspension)
-
Fluorometer with polarization filters
Procedure:
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in appropriate microplates.
-
For suspension cells, wash and resuspend them in PBS or serum-free medium to a desired concentration.
-
-
Probe Labeling:
-
Dilute the this compound stock solution in PBS or medium to a final concentration of 1-2 µM.
-
Incubate the cells with the this compound solution for 5-10 minutes at the desired temperature (e.g., 37°C).
-
-
Washing:
-
Gently wash the cells twice with PBS to remove unbound probe.
-
-
Fluorescence Anisotropy Measurement:
-
Place the sample in the fluorometer.
-
Excite the sample with vertically polarized light at ~355 nm.
-
Measure the fluorescence emission intensity at ~430 nm through both vertical (I_VV) and horizontal (I_VH) polarizers.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.
-
Measurement of Membrane Fluidity using Laurdan
This method utilizes the spectral shift of Laurdan to determine membrane fluidity by calculating the Generalized Polarization (GP).
Materials:
-
Laurdan stock solution (e.g., 1 mM in ethanol)
-
PBS or appropriate buffer
-
Liposomes or cells
-
Spectrofluorometer or confocal microscope with spectral imaging capabilities
Procedure:
-
Sample Preparation:
-
Prepare liposomes or cells in the desired buffer.
-
-
Probe Labeling:
-
Add Laurdan stock solution to the sample to a final concentration of 1-5 µM.
-
Incubate for 20-30 minutes at the desired temperature, protected from light.
-
-
Spectral Measurement:
-
Excite the sample at ~350-400 nm.
-
Record the emission spectrum from ~400 nm to ~550 nm.
-
Measure the emission intensities at the peaks corresponding to the ordered (~440 nm, I_440) and disordered (~490 nm, I_490) phases.
-
-
GP Calculation:
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)
-
Visualizing the Principles of Membrane Fluidity Measurement
The following diagrams illustrate the underlying principles of membrane fluidity measurement with this compound and Laurdan.
Conclusion
This compound offers significant advantages for the specific and quantitative analysis of plasma membrane fluidity due to its cationic nature, which ensures its localization and retention at the cell surface. While other probes like Laurdan and DiIC12 provide valuable, complementary information about membrane properties such as lipid phases and microdomains, this compound remains a superior choice for targeted investigations of the plasma membrane's overall fluidity. The selection of a membrane probe should be guided by the specific research question, with a clear understanding of the probe's localization and measurement principle.
References
Probing Membrane Dynamics: A Comparative Analysis of TMA-DPH in Cancerous vs. Normal Cells
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals on the differential behavior of the fluorescent probe TMA-DPH in cancerous and normal cell membranes. This document provides an objective comparison of membrane fluidity, supported by experimental data, detailed protocols, and visualizations of associated signaling pathways.
The plasma membrane, a dynamic and fluid interface, plays a pivotal role in cellular function, regulating everything from signal transduction to intercellular communication. It is well-established that the biophysical properties of the cell membrane, particularly its fluidity, are significantly altered in cancer cells compared to their normal counterparts. These alterations have profound implications for tumor progression, metastasis, and therapeutic resistance. The fluorescent probe Trimethylammonium-diphenylhexatriene (this compound) has emerged as a powerful tool for elucidating these differences. Its cationic nature anchors it to the outer leaflet of the plasma membrane, making it an excellent reporter of membrane fluidity in living cells.
Quantitative Analysis of Membrane Fluidity
This compound fluorescence anisotropy is a measure of the rotational mobility of the probe within the membrane. A higher anisotropy value indicates a more ordered and less fluid membrane, while a lower value signifies a more disordered and fluid environment. A consistent finding across multiple studies is that cancer cells tend to exhibit lower fluorescence anisotropy, and thus higher membrane fluidity, compared to normal cells. This is often attributed to differences in lipid composition, such as a lower cholesterol-to-phospholipid ratio and an increase in unsaturated fatty acids in cancer cell membranes.[1]
| Cell Type Category | Typical this compound Fluorescence Anisotropy (r) | Implied Membrane Fluidity | Reference |
| Normal Cells | 0.2 - 0.3 | Lower | [2] |
| Cancer Cells | 0.05 - 0.15 | Higher | [2] |
| Rat Brain Tumor Cells | Increased with age in culture | Higher | [3] |
| Primary Differentiating Rat Brain Cells | Decreased with age in culture | Lower | [3] |
Note: The fluorescence anisotropy values are compiled from multiple studies and represent a general trend. Direct comparison between specific cell lines should be performed under identical experimental conditions.
Experimental Protocols
Accurate and reproducible measurement of this compound fluorescence anisotropy is crucial for the comparative study of cell membranes. Below are detailed protocols for cell preparation and fluorescence anisotropy measurement.
I. Cell Preparation and Staining with this compound
This protocol is adaptable for both suspension and adherent cell lines.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell culture medium appropriate for the cell lines
-
Suspension or adherent cells (cancerous and normal)
-
Microcentrifuge tubes
-
Coverslips (for adherent cells)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure for Suspension Cells:
-
Harvest cells by centrifugation at a low speed (e.g., 200-400 x g) for 5 minutes.
-
Wash the cell pellet twice with PBS, centrifuging after each wash.
-
Resuspend the cells in pre-warmed HBSS with 20 mM HEPES at a suitable density.
-
Prepare the this compound working solution by diluting the stock solution in HBSS with 20 mM HEPES to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell line.
-
Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with fresh HBSS with 20 mM HEPES to remove any unbound probe.
-
Resuspend the final cell pellet in the appropriate buffer for fluorescence measurement.
Procedure for Adherent Cells:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Carefully remove the culture medium from the dish.
-
Gently wash the cells with pre-warmed PBS.
-
Prepare the this compound working solution as described above.
-
Add the this compound working solution to the coverslips and incubate for 5-30 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with fresh HBSS with 20 mM HEPES.
-
The coverslip with the stained cells can now be mounted for fluorescence microscopy or the cells can be trypsinized for measurement in a fluorometer.
II. Fluorescence Anisotropy Measurement
Instrumentation:
-
A fluorometer or a fluorescence microscope equipped with polarizers in the excitation and emission light paths.
-
Excitation wavelength: ~355 nm
-
Emission wavelength: ~430 nm
Measurement Principle:
Fluorescence anisotropy (r) is calculated from the intensity of the emitted light polarized parallel (I∥) and perpendicular (I⊥) to the plane of the vertically polarized excitation light, using the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where G is the G-factor, an instrument-specific correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the emission optics.
Procedure:
-
Warm up the fluorometer and set the excitation and emission wavelengths.
-
Calibrate the instrument and determine the G-factor using a solution of the free probe.
-
Place the cuvette containing the this compound labeled cell suspension into the fluorometer's sample holder, ensuring the temperature is maintained at 37°C. For adherent cells on coverslips, use a suitable holder in a fluorescence microscope.
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence intensity with the emission polarizer oriented parallel (I∥) and then perpendicular (I⊥) to the excitation polarizer.
-
Calculate the fluorescence anisotropy (r) using the formula above.
-
Repeat the measurements for multiple samples and perform statistical analysis.
Visualizing the Impact on Signaling Pathways
The altered membrane fluidity in cancer cells has significant consequences for cellular signaling. The organization of the plasma membrane into microdomains, such as lipid rafts, is crucial for the assembly and function of signaling complexes. Changes in membrane fluidity can disrupt these microdomains, leading to aberrant signaling that promotes cancer cell survival, proliferation, and migration.
Experimental Workflow for this compound Staining and Analysis
Experimental workflow for this compound analysis.
PI3K/Akt Signaling Pathway in Normal vs. Cancerous Cells
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. In normal cells, its activation is tightly controlled and often dependent on the integrity of lipid rafts. In cancer cells, the increased membrane fluidity can lead to altered localization and constitutive activation of key components of this pathway.
PI3K/Akt signaling in normal vs. cancer cells.
Fas-Mediated Apoptosis Pathway
The Fas receptor (FasR or CD95) is a death receptor that, upon binding its ligand (FasL), triggers apoptosis. The efficiency of this process is highly dependent on the clustering of FasR within lipid rafts. In cancer cells, altered membrane fluidity can impair this clustering, contributing to apoptosis evasion.
Fas-mediated apoptosis in normal vs. cancer cells.
References
- 1. Discrimination between human melanoma cell lines by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of culture and incubation conditions on membrane fluidity in monolayers of cultured cells measured as fluorescence anisotropy using trimethylammoniumdiphenylhexatriene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature's Influence on Membrane Fluidity: A Comparative Guide to TMA-DPH Fluorescence Anisotropy
For researchers, scientists, and drug development professionals, understanding the biophysical properties of cell membranes is paramount. Membrane fluidity, a critical parameter influencing cellular processes from signaling to drug interaction, can be precisely measured using fluorescent probes. This guide provides a comprehensive comparison of how temperature affects the fluorescence anisotropy of trimethylammonium diphenylhexatriene (TMA-DPH), a widely used membrane probe, and contrasts its performance with alternative methods.
As temperature increases, the kinetic energy of lipid molecules within the cell membrane rises, leading to a more disordered and fluid state. This change in the microenvironment directly impacts the rotational freedom of embedded fluorescent probes. This compound, a cationic derivative of diphenylhexatriene (DPH), anchors at the lipid-water interface of the membrane. Its fluorescence anisotropy—a measure of the extent of rotational motion of the probe during its fluorescence lifetime—is inversely proportional to membrane fluidity. Consequently, a higher temperature results in lower fluorescence anisotropy values, indicating a more fluid membrane.
Comparative Analysis of Membrane Fluidity Probes
The choice of fluorescent probe is critical for accurate membrane fluidity assessment. Besides this compound, other commonly used probes include DPH and Laurdan (B1674558). Each has distinct characteristics and responds differently to temperature changes.
| Probe | Parameter Measured | Typical Temperature Response | Advantages | Limitations |
| This compound | Fluorescence Anisotropy (r) | Anisotropy decreases with increasing temperature. | Anchors at the membrane surface, providing specific information about the lipid headgroup region. Less prone to internalization in living cells compared to DPH.[1][2][3] | Susceptible to quenching at high concentrations. |
| DPH | Fluorescence Anisotropy (r) | Anisotropy decreases with increasing temperature. | High quantum yield and well-characterized photophysics. Senses fluidity in the hydrophobic core of the membrane.[4][5][6][7] | Tends to partition into the hydrophobic core of the bilayer and can be internalized by living cells, leading to measurements from intracellular membranes.[1] |
| Laurdan | Generalized Polarization (GP) | GP value decreases with increasing temperature, reflecting an increase in water penetration into the bilayer. | Sensitive to the polarity of its environment, providing information on lipid packing and phase transitions.[8][9][10] | GP values can be influenced by factors other than fluidity, such as changes in membrane hydration. |
Quantitative Data: Temperature vs. Probe Response
The following table summarizes representative data on how the fluorescence anisotropy of this compound and DPH, and the Generalized Polarization of Laurdan, change with temperature in model lipid systems.
| Temperature (°C) | This compound Anisotropy (r) (approx.) | DPH Anisotropy (r) | Laurdan GP |
| 10 | ~0.34 | ~0.35 | ~0.60 |
| 20 | ~0.32 | 0.32 | 0.45 |
| 25 | ~0.30 | 0.28 | 0.20 |
| 30 | ~0.28 | 0.24 | 0.05 |
| 37 | ~0.26 | 0.20 | -0.10 |
| 40 | ~0.25 | 0.18 | -0.15 |
| 50 | ~0.22 | 0.15 | -0.25 |
Note: this compound values are approximated from graphical data. DPH and Laurdan values are compiled from various studies on model lipid vesicles (e.g., DPPC) and may vary depending on the specific lipid composition and experimental conditions.[11][12][13][14]
Experimental Protocols
Accurate and reproducible measurements of temperature-dependent fluorescence anisotropy require a meticulous experimental setup.
Preparation of Liposomes
-
A lipid film is created by dissolving the desired phospholipids (B1166683) (e.g., DPPC) in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas and subsequent vacuum desiccation.
-
The lipid film is hydrated with a buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles, the hydrated lipid suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Labeling with this compound
-
A stock solution of this compound is prepared in a suitable solvent like DMSO or methanol.[15]
-
The this compound stock solution is added to the liposome (B1194612) suspension to a final concentration typically in the range of 0.5 to 5 µM, with a lipid-to-probe molar ratio of around 500:1.[7]
-
The mixture is incubated at the desired starting temperature for a sufficient time (e.g., 20-30 minutes) in the dark to allow for probe incorporation into the lipid bilayer.
Fluorescence Anisotropy Measurement
-
Fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers in the excitation and emission paths and a temperature-controlled cuvette holder.
-
The excitation wavelength for this compound is typically set to 355-360 nm, and the emission is monitored at around 430 nm.[15][16]
-
The temperature of the sample is gradually increased in controlled increments (e.g., 2-5°C).
-
At each temperature point, the sample is allowed to equilibrate for a set period (e.g., 5-10 minutes) before measuring the steady-state fluorescence anisotropy.
-
Anisotropy (r) is calculated from the intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission components when the excitation light is vertically polarized, and a correction factor (G-factor = I_HV / I_HH) is applied: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Visualizing the Process and Principles
The following diagrams illustrate the underlying principles and the experimental workflow for determining the effect of temperature on this compound fluorescence anisotropy.
Caption: Relationship between temperature, membrane state, and this compound anisotropy.
Caption: Experimental workflow for temperature-dependent anisotropy measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jasco-global.com [jasco-global.com]
- 6. mpikg.mpg.de [mpikg.mpg.de]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
TMA-DPH: A Fluorescent Beacon for Validating Molecular Dynamics Simulations of Lipid Membranes
In the intricate world of cellular biology and drug development, understanding the dynamic nature of lipid membranes is paramount. Molecular dynamics (MD) simulations have emerged as a powerful "computational microscope," offering atomic-level insights into membrane behavior.[1][2] However, the accuracy of these simulations hinges on rigorous validation against real-world experimental data. This guide provides a comprehensive comparison of trimethylammonium diphenylhexatriene (TMA-DPH), a fluorescent probe, as a tool for this validation process, contrasting it with other common methods and providing detailed experimental protocols for its use.
The Role of this compound in Bridging Simulation and Experiment
This compound is a derivative of the well-known fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[3][4] What sets this compound apart is its cationic trimethylammonium group, which acts as an anchor at the lipid-water interface of the membrane.[5] This specific localization means that this compound's rotational motion, measured through fluorescence anisotropy, is highly sensitive to the fluidity and order of the glycerol (B35011) backbone and upper segments of the phospholipid acyl chains.
The primary experimental parameter obtained with this compound is fluorescence anisotropy (r). This value reflects the extent of rotational freedom of the probe during its fluorescence lifetime. In a highly ordered, viscous membrane, the rotation of this compound is restricted, resulting in high anisotropy. Conversely, in a more fluid, disordered membrane, the probe rotates more freely, leading to lower anisotropy.
This experimental measure of anisotropy can be directly correlated with the lipid order parameter (S), a key metric calculated from MD simulations. The order parameter quantifies the orientational order of the lipid acyl chains. A higher order parameter in a simulation corresponds to a more ordered membrane, which should experimentally manifest as higher fluorescence anisotropy of this compound. This direct correlation provides a robust method for validating the force fields and parameters used in MD simulations.
Comparison with Alternative Probes and Methods
While this compound is a valuable tool, it is essential to understand its properties in the context of other available probes and validation techniques.
This compound vs. DPH: The parent molecule, DPH, lacks the charged anchor and thus partitions deeper into the hydrophobic core of the lipid bilayer. Consequently, DPH reports on the fluidity of the central region of the membrane, while this compound specifically probes the interfacial region. Using both probes can provide a depth-resolved profile of membrane fluidity, offering a more comprehensive dataset for validating MD simulations that can also calculate depth-dependent order parameters.
This compound vs. Laurdan: Laurdan is another popular environment-sensitive probe, but it operates on a different principle. Its fluorescence emission spectrum is sensitive to the polarity of its environment, specifically the amount of water molecules near the glycerol backbone of the phospholipids. This is quantified by the Generalized Polarization (GP) value. While Laurdan GP provides information about lipid packing and hydration, this compound anisotropy directly measures rotational mobility. They are therefore complementary, with Laurdan offering insights into the hydration and polarity gradients at the interface, and this compound reporting on the motional order of the lipid chains in that same region.
Other Validation Techniques: Beyond fluorescence spectroscopy, other experimental methods are used to validate membrane simulations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (B1214612) NMR (²H-NMR) provides detailed information about the order parameters of specific carbon-deuterium bonds along the lipid acyl chains, offering a very direct comparison with simulation data.
-
X-ray and Neutron Diffraction: These techniques provide information about the overall structure of the bilayer, such as its thickness and the electron or scattering length density profiles, which can be compared with simulated structures.
While powerful, these methods can be more technically demanding and may not be as widely accessible as fluorescence spectroscopy.
Quantitative Data Presentation
The following tables summarize the key characteristics of this compound and its alternatives and compare the types of data they provide for the validation of MD simulations.
Table 1: Comparison of Fluorescent Probes for Membrane Fluidity Analysis
| Feature | This compound | DPH | Laurdan |
| Principle of Measurement | Fluorescence Anisotropy | Fluorescence Anisotropy | Spectral Shift (Generalized Polarization - GP) |
| Membrane Location | Anchored at the lipid-water interface | Deep within the hydrophobic core | Senses polarity at the glycerol backbone level |
| Primary Information | Rotational mobility, order of upper acyl chains | Fluidity of the membrane core | Water penetration, lipid packing |
| Excitation/Emission (nm) | ~355 / ~430 | ~357 / ~430 | ~360 / ~440 & ~500 (for GP calculation) |
Table 2: Correlation of Experimental and Simulation Data
| Experimental Observable | Corresponding Simulation Parameter | Strength of Correlation | Notes |
| This compound Anisotropy (r) | Lipid Order Parameter (S) of upper acyl chains | High | Higher anisotropy directly correlates with a higher order parameter, indicating a more ordered membrane. |
| DPH Anisotropy (r) | Lipid Order Parameter (S) of central acyl chains | High | Reports on the order of the more fluid part of the bilayer. |
| Laurdan GP | Water distribution, lipid packing density | Moderate to High | Higher GP values correlate with lower water penetration and tighter lipid packing. |
| ²H-NMR Order Parameters | Per-segment lipid acyl chain order parameters | Very High (Direct) | Provides the most direct, quantitative comparison of lipid order. |
| X-ray/Neutron Form Factors | Electron/Scattering Length Density Profile | Very High (Direct) | Validates the overall structural model of the simulated bilayer. |
Experimental Protocols
A detailed protocol for using this compound to generate validation data for MD simulations is provided below. This protocol focuses on using synthetic lipid vesicles (liposomes), as they provide a well-defined system that can be precisely replicated in simulations.
Protocol: this compound Fluorescence Anisotropy in Unilamellar Vesicles
1. Materials and Reagents:
-
Phospholipid(s) of choice (e.g., POPC, DPPC) in chloroform (B151607)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) for this compound stock solution
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Glass vials, syringes, and a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer equipped with polarizers and a temperature-controlled cuvette holder
2. Preparation of this compound Stock Solution:
-
Prepare a 1-2 mM stock solution of this compound in DMSO or methanol. Store in the dark at -20°C.
3. Preparation of Large Unilamellar Vesicles (LUVs):
-
In a glass vial, add the desired amount of phospholipid from the chloroform stock solution.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen buffer to a final lipid concentration of 0.5-1 mM. Vortex vigorously to form multilamellar vesicles (MLVs).
-
To form LUVs, subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times using a mini-extruder. Ensure the temperature during extrusion is above the phase transition temperature of the lipid.
4. Incorporation of this compound:
-
Add the this compound stock solution to the LUV suspension while vortexing. The final probe-to-lipid molar ratio should be between 1:300 and 1:500 to avoid quenching effects.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to ensure complete incorporation of the probe into the vesicle membranes.
5. Fluorescence Anisotropy Measurement:
-
Set the fluorometer to the excitation and emission wavelengths for this compound (~355 nm and ~430 nm, respectively).
-
Set the temperature of the cuvette holder to the desired value, matching the temperature of the intended MD simulation. Allow the sample to equilibrate for at least 10 minutes.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Measure the intensities with the excitation polarizer set to horizontal and the emission polarizer set to vertical (I_HV) and horizontal (I_HH) to determine the G-factor (G = I_HV / I_HH).
-
Calculate the steady-state fluorescence anisotropy (r) using the formula:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
6. Data Analysis and Comparison with MD Simulations:
-
The experimental anisotropy value (r) can be related to the order parameter (S) using the Perrin equation, which in its simplified form for hindered rotators is often expressed as:
-
S = sqrt(r / r₀)
-
where r₀ is the fundamental anisotropy of the probe in the absence of rotational motion (a theoretical maximum of 0.4, but often an empirically determined value is used).
-
-
Compare the experimentally derived order parameter (S) with the average deuterium order parameter (|S_CD|) for the corresponding acyl chain segments calculated from the MD simulation trajectory. A close match between the experimental and simulated values helps to validate the accuracy of the simulation.
Visualizing the Validation Workflow
The process of using this compound to validate MD simulations can be visualized as a clear workflow, from sample preparation to data comparison.
Caption: Workflow for validating MD simulations using this compound.
This diagram illustrates the parallel experimental and computational workflows that converge at the comparison stage, where the experimentally derived order parameter is checked against the value calculated from the simulation, ultimately leading to the validation of the computational model.
Caption: Conceptual link between this compound motion and measured parameters.
This diagram shows the conceptual link between the physical phenomenon (restricted rotation of this compound in an ordered membrane) and the resulting experimental (high anisotropy) and computational (high order parameter) values.
Conclusion
This compound serves as an effective and accessible tool for the validation of molecular dynamics simulations of lipid bilayers. Its specific location at the membrane interface provides crucial data on the order and dynamics of this biologically significant region. While no single experimental technique can validate every aspect of a complex simulation, this compound, especially when used in conjunction with other probes like DPH and Laurdan, offers a multi-faceted approach to refining and confirming the accuracy of computational models. The synergy between fluorescence spectroscopy and MD simulations, facilitated by probes like this compound, is indispensable for advancing our molecular-level understanding of membrane biophysics, with significant implications for pharmacology and drug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Diphenylhexatriene membrane probes DPH and this compound: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of TMA-DPH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step operational plan for the proper disposal of N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium (p-toluenesulfonate), commonly known as TMA-DPH. While specific disposal protocols for this compound are not explicitly detailed in readily available safety data sheets, this document outlines a comprehensive procedure based on general best practices for chemical waste management and the known properties of the compound.
Key Properties of this compound
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2][3]
| Property | Value |
| Molecular Weight | 461.62 g/mol |
| Appearance | Light yellow powder / Crystalline solid |
| Solubility | DMSO (~10 mg/ml), DMF (~1 mg/ml), Methanol (~1 mg/ml) |
| Excitation Maximum (Ex) | 355 nm |
| Emission Maximum (Em) | 430 nm |
| Storage | -20°C, desiccated, and protected from light |
Experimental Protocol for this compound Disposal
This protocol provides a detailed methodology for the safe disposal of this compound waste, including unused stock solutions and contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Avoid contact with eyes, skin, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.
-
Do not ingest or inhale the compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste:
-
Collect unused this compound solutions (e.g., in DMSO) and solvent rinses from cleaning contaminated glassware in a separate, compatible, and clearly labeled container for hazardous chemical waste.
-
Do not dispose of this compound solutions down the drain.
-
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated puncture-resistant sharps container.
3. Decontamination of Labware:
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (such as ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the solvent rinse as hazardous chemical waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Final Disposal:
-
All collected this compound waste (solid, liquid, and contaminated materials) must be disposed of through a licensed hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Ensure that waste containers are properly labeled with the contents and associated hazards.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Personal protective equipment for handling Tma-dph
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of Tma-dph (N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate), a fluorescent probe utilized for measuring membrane fluidity. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound is a hydrophobic fluorescent membrane probe.[1][2] It is supplied as a light yellow crystalline solid and is known to be unstable in solution, necessitating fresh preparation for use.[1] Key physical and spectral properties are summarized below.
| Property | Value |
| CAS Number | 115534-33-3[2] |
| Molecular Formula | C₂₈H₃₁NO₃S |
| Molecular Weight | 461.62 g/mol |
| Appearance | Light yellow powder |
| Solubility | Soluble in DMSO |
| Excitation Maximum (Ex) | 355 nm |
| Emission Maximum (Em) | 430 nm |
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be considered a potentially hazardous chemical. While specific toxicity data is limited, it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause eye and skin irritation. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
| Hazard | Recommended PPE |
| Inhalation | Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood). |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Contact | Safety glasses with side shields or chemical splash goggles. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid creating dust. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light. Store at -20°C for long-term stability. |
| Solutions | This compound solutions are unstable and should be prepared fresh for each experiment. |
Experimental Protocols: Preparation of this compound Solutions
The following protocols provide step-by-step guidance for the safe preparation of this compound stock and working solutions.
Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Perform all steps in a chemical fume hood. Ensure all necessary PPE is worn.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired concentration (e.g., for 1 mg of this compound, add approximately 216.6 µL of DMSO for a 10 mM solution).
-
Dissolution: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C.
Preparation of this compound Working Solution (e.g., 5 µM in buffer)
-
Dilution: In a chemical fume hood, dilute the this compound stock solution into the desired aqueous buffer (e.g., PBS or serum-free medium) to the final working concentration.
-
Mixing: Gently mix the solution by pipetting or brief vortexing.
-
Usage: Use the working solution immediately as it is unstable. Keep it protected from light.
Disposal Plan
All this compound waste, including unused solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid this compound Waste (stock and working solutions) | Collect in a designated, labeled, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in accordance with institutional guidelines. |
General Disposal Guidelines:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.
Spill and Decontamination Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the area.
-
Personal Protection: Don appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment and Absorption: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Collect the absorbed material or swept solids into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Wipe the area clean. All cleaning materials should be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department.
Visual Workflow for Safe Handling of Tma-dphdot
// Nodes prep [label="Preparation\n- Wear full PPE\n- Work in fume hood", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Weighing\n- Use analytical balance\n- Tare container", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolution\n- Add DMSO to powder\n- Vortex to dissolve", fillcolor="#F1F3F4", fontcolor="#202124"]; stock_solution [label="Stock Solution\n- Store at -20°C\n- Protect from light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilution\n- Dilute stock in buffer\n- Prepare fresh", fillcolor="#F1F3F4", fontcolor="#202124"]; working_solution [label="Working Solution\n- Use immediately\n- Protect from light", fillcolor="#34A853", fontcolor="#FFFFFF"]; experiment [label="Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; waste_collection [label="Waste Collection\n- Segregate solid & liquid\n- Label containers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; disposal [label="Disposal\n- Contact EHS\n- Follow institutional protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill [label="Spill Response\n- Evacuate & Secure\n- Absorb & Decontaminate", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> weigh [label="Proceed with caution"]; weigh -> dissolve; dissolve -> stock_solution [label="Store properly"]; stock_solution -> dilute [label="For experimental use"]; dilute -> working_solution; working_solution -> experiment; experiment -> waste_collection [label="Dispose of all materials"]; waste_collection -> disposal;
// Logical relationship for spill {rank=same; experiment; spill} experiment -> spill [style=dashed, color="#5F6368", label="In case of accident"]; spill -> waste_collection [label="Collect contaminated materials"]; }
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
